4-Bromobenzonitrile-d4
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCPPCMBMFJJN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771534-56-6 | |
| Record name | 771534-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzonitrile-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Bromobenzonitrile-d4. This deuterated analog of 4-bromobenzonitrile (B114466) serves as a crucial tool in advanced scientific research, particularly in the fields of medicinal chemistry and drug development.
Core Chemical Properties
This compound, with the IUPAC name 4-bromo-2,3,5,6-tetradeuteriobenzonitrile, is a stable, isotopically labeled compound. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇D₄BrN | [3] |
| Molecular Weight | 186.04 g/mol | [1] |
| CAS Number | 771534-56-6 | [1][3] |
| Melting Point | 110-115 °C | [3] |
| Boiling Point | 235-237 °C | [3] |
| Isotopic Purity | Typically ≥98 atom % D | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in alcohol and ether; very slightly soluble in water.[4] | - |
Chemical Structure
The chemical structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom, a nitrile group, and four deuterium atoms replacing the hydrogen atoms on the aromatic ring. The positions of the deuterium atoms are at the 2, 3, 5, and 6 positions of the benzene ring.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-Bromobenzonitrile involves the Sandmeyer reaction of 4-bromoaniline. For the deuterated analog, a similar pathway can be followed, starting with deuterated aniline (B41778) or by performing a deuterium exchange on a suitable intermediate. One documented method involves the use of platinum(IV) oxide and heavy water (D₂O).[3]
Materials:
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Platinum(IV) oxide (PtO₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Deuteration of 4-Aminobenzonitrile
-
In a sealed reaction vessel, dissolve 4-aminobenzonitrile in D₂O.
-
Add a catalytic amount of PtO₂.
-
Heat the mixture under pressure while stirring for 24-48 hours to facilitate H/D exchange on the aromatic ring.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
After cooling, filter the catalyst and extract the deuterated 4-aminobenzonitrile with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to obtain 4-amino-2,3,5,6-tetradeuteriobenzonitrile.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the deuterated 4-aminobenzonitrile in a mixture of HBr and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and a saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
This compound is primarily used as an internal standard in pharmacokinetic (PK) and drug metabolism studies.[5] The deuterium labeling allows for its differentiation from the non-labeled analyte by mass spectrometry, ensuring accurate quantification in complex biological matrices.
The general workflow for a pharmacokinetic study utilizing a deuterated internal standard is depicted below.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantitative results.[6][7] This is a fundamental requirement for regulatory submissions in drug development.[6]
References
- 1. This compound | C7H4BrN | CID 71309635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of 4-Bromobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-Bromobenzonitrile-d4. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies. This document details the synthesis, quantitative analysis, and key quality attributes of this compound.
Introduction
This compound is the deuterated analog of 4-bromobenzonitrile (B114466), where the four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it co-elutes with the non-labeled analyte but is distinguishable by its mass-to-charge ratio. The accuracy of such quantitative methods is highly dependent on the isotopic purity and enrichment of the deuterated standard.
Isotopic Purity and Enrichment Data
The isotopic purity of this compound is a critical parameter that defines its quality. Commercially available standards typically offer high levels of deuterium incorporation. Below is a summary of typical isotopic purity specifications.
| Parameter | Specification 1 | Specification 2 |
| Isotopic Purity | 98 atom % D | 99 atom % D |
| Chemical Purity | ≥98% | ≥98% |
| Molecular Formula | C₇D₄BrN | C₇D₄BrN |
| Molecular Weight | 186.04 g/mol | 186.04 g/mol |
Synthesis of this compound
While specific proprietary synthesis methods may vary between manufacturers, a plausible and common route for the synthesis of this compound involves a Sandmeyer reaction starting from a deuterated aniline (B41778) precursor. This method provides good control over the isotopic labeling.
Proposed Synthetic Pathway
A potential synthetic route is the diazotization of 4-bromoaniline-d4 followed by cyanation.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Materials:
-
4-Bromoaniline-d4
-
Sodium nitrite (B80452) (NaNO₂)
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Diazotization: 4-Bromoaniline-d4 is dissolved in a mixture of D₂O and D₂SO₄ and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in D₂O is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and potassium cyanide in D₂O is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Analytical Methods for Isotopic Purity Determination
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed to determine the isotopic purity and enrichment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the level of deuteration and identifying the positions of deuterium incorporation.
By comparing the integral of the residual proton signals in the aromatic region of the deuterated compound to the integral of a known internal standard, the degree of deuteration can be accurately calculated.
Experimental Protocol: ¹H NMR
-
Sample Preparation: A precisely weighed amount of this compound (approx. 5-10 mg) and a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 4 seconds
-
-
Data Analysis: The aromatic region of the ¹H NMR spectrum of non-deuterated 4-bromobenzonitrile shows two doublets. In the spectrum of this compound, the intensity of these signals will be significantly reduced. The percentage of deuterium incorporation is calculated using the following formula:
Isotopic Purity (%) = [1 - (Integral of residual protons / Integral of internal standard protons)] x 100
²H (Deuterium) NMR allows for the direct detection of the deuterium nuclei, providing confirmation of their presence and chemical environment.
Experimental Protocol: ²H NMR
-
Sample Preparation: A concentrated solution of this compound is prepared in a protonated solvent (e.g., Chloroform).
-
Instrument Parameters: A deuterium-specific probe is used. The acquisition parameters are optimized to obtain a good signal-to-noise ratio.
-
Data Analysis: The presence of a signal in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues and confirm the mass shift due to deuterium incorporation.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 4-Bromobenzonitrile.
Experimental Protocol: GC-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).
-
GC Parameters (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min
-
Carrier Gas: Helium
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-250
-
-
Data Analysis: The mass spectrum of non-deuterated 4-bromobenzonitrile shows a molecular ion (M⁺) at m/z 181/183 (due to bromine isotopes). For this compound, the molecular ion cluster will be shifted by +4 mass units to m/z 185/187. The relative intensities of the ions corresponding to d0, d1, d2, d3, and d4 species are used to calculate the isotopic enrichment.
LC-MS with electrospray ionization (ESI) can also be used, particularly for less volatile analogs or when coupled with other analyses.
Experimental Protocol: LC-MS
-
LC Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of water and acetonitrile (B52724) with 0.1% formic acid
-
-
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan
-
-
Data Analysis: Similar to GC-MS, the mass spectrum will show the distribution of isotopologues. The protonated molecule [M+H]⁺ for the d4 compound will be observed at m/z 186/188.
Conclusion
The quality of this compound, specifically its isotopic purity and enrichment, is paramount for its application as an internal standard in quantitative analytical studies. This guide has outlined the key aspects of its synthesis and the detailed analytical methodologies required to verify its isotopic integrity. By employing a combination of NMR and MS techniques, researchers can confidently assess the quality of their deuterated standards, ensuring the accuracy and reliability of their experimental results.
An In-depth Technical Guide to the Synthesis and Purification of 4-Bromobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 4-Bromobenzonitrile-d4. The methodologies described are based on established chemical transformations, offering a robust framework for its preparation in a laboratory setting.
Introduction
This compound is a deuterated analog of 4-bromobenzonitrile, a versatile building block in organic synthesis. The incorporation of deuterium (B1214612) isotopes can be a valuable tool in mechanistic studies, metabolic profiling, and in the development of deuterated active pharmaceutical ingredients (APIs) to potentially enhance their pharmacokinetic properties.[1][2] This guide outlines a multi-step synthesis beginning with commercially available deuterated starting materials.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a three-step process starting from bromobenzene-d5 (B116778). This pathway involves the formylation of the deuterated aromatic ring, followed by the conversion of the resulting aldehyde to an aldoxime, and finally, dehydration to the target nitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
This step involves the ortho-lithiation of bromobenzene-d5 followed by formylation with N,N-dimethylformamide (DMF).
Methodology:
-
To a solution of bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to afford 4-bromobenzaldehyde-d4.
The deuterated aldehyde is converted to its corresponding oxime using hydroxylamine (B1172632) hydrochloride.[3][4]
Methodology:
-
A mixture of 4-bromobenzaldehyde-d4 (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[3]
-
The mixture is heated to 70-75 °C and stirred vigorously for 1 hour.[3]
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 4-bromobenzaldehyde-d4 oxime as a white solid. A purity of over 99% can be expected based on analogous non-deuterated synthesis.[3]
The final step involves the dehydration of the oxime to the nitrile using formic acid.[3]
Methodology:
-
In a flask equipped with a stirrer and a reflux condenser, 4-bromobenzaldehyde-d4 oxime (1.0 eq) is suspended in dried formic acid.[3]
-
The mixture is heated to reflux and stirred for 1.5 hours.[3]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water until neutral and then dried to give the crude this compound.
Purification
The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.
Recrystallization Protocol:
-
The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and water).
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.
-
The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Column Chromatography Protocol:
-
A silica gel column is prepared using a suitable eluent system, such as a mixture of hexane and ethyl acetate.
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
Fractions containing the pure product (as determined by TLC analysis) are combined and the solvent is removed under reduced pressure to yield purified this compound.
Data Presentation
The following tables summarize the expected materials and key analytical data for the synthesis of this compound.
Table 1: Key Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Bromobenzene-d5 | C₆D₅Br | 162.05 | Starting Material |
| n-Butyllithium | C₄H₉Li | 64.06 | Lithiating Agent |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Formylating Agent |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Oximation Reagent |
| Formic Acid | CH₂O₂ | 46.03 | Dehydrating Agent |
| Tetrahydrofuran | C₄H₈O | 72.11 | Solvent |
| Diethyl ether | C₄H₁₀O | 74.12 | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | Eluent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Eluent |
Table 2: Expected Product Characterization Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Expected Purity (%) | Key Analytical Data |
| 4-Bromobenzaldehyde-d4 | C₇D₄HBrO | 189.05 | 60-70 | >98 | ¹H NMR, ¹³C NMR, MS |
| 4-Bromobenzaldehyde-d4 oxime | C₇D₄H₂BrNO | 204.06 | 90-95 | >99 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₇D₄BrN | 186.04 | 90-98 | >99 | ¹H NMR, ¹³C NMR, MS, IR |
Note: Yields and purity are estimates based on analogous non-deuterated reactions and may vary.
Logical Relationship Diagram
The Sandmeyer reaction represents an alternative, well-established method for the synthesis of aryl nitriles from anilines.[5][6] While not the primary proposed route here, it provides a valuable comparative pathway.
Caption: The Sandmeyer reaction pathway for nitrile synthesis.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis and purification of this compound. The described multi-step synthesis is based on reliable and high-yielding organic transformations. The purification protocols outlined will enable the isolation of the target compound with high purity, suitable for its intended applications in research and development. The alternative Sandmeyer reaction pathway is also presented for consideration, offering flexibility in synthetic strategy.
References
Commercial Sourcing and Technical Applications of 4-Bromobenzonitrile-d4: A Guide for Researchers
For researchers, scientists, and professionals in drug development and environmental analysis, the procurement of high-purity deuterated internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This technical guide provides an in-depth overview of commercial suppliers for 4-Bromobenzonitrile-d4, a widely used internal standard, along with a detailed experimental protocol for its application in mass spectrometry-based analysis.
Introduction to this compound
This compound (CAS No. 771534-56-6) is the deuterated analogue of 4-bromobenzonitrile. Its molecular structure, with deuterium (B1214612) atoms replacing hydrogen on the benzene (B151609) ring, makes it an ideal internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is its chemical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process. It is frequently employed in the analysis of brominated flame retardants and other environmental contaminants, as well as in pharmacokinetic studies during drug development.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, with specifications varying in terms of isotopic purity and chemical purity. The following table summarizes the product offerings from several prominent commercial suppliers.
| Supplier | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity | Additional Information |
| C/D/N Isotopes | D-6400 | 99 | ≥98% | Available in 0.25 g and 0.5 g package sizes.[1] |
| Sigma-Aldrich | 707554 | 98 | Not specified | Available in powder form.[2] |
| LGC Standards | CDN-D-6400 | 99 | Not specified | Distributes products from Toronto Research Chemicals (TRC). |
| Toronto Research Chemicals (TRC) | B680215 | Not specified for deuterated | ≥98% (for unlabeled) | - |
| MedchemExpress | HY-W004663S | Not specified | Not specified | Marketed for research use in pharmacokinetic studies.[3][4] |
| Santa Cruz Biotechnology | sc-210494A | Not specified | Not specified | - |
| Cayman Chemical | Not readily available | - | - | - |
Experimental Protocol: Quantification of Brominated Flame Retardants in Environmental Water Samples using this compound as an Internal Standard by GC-MS
This protocol provides a representative methodology for the analysis of brominated flame retardants (BFRs) in water samples, employing this compound as an internal standard for isotope dilution GC-MS.
Reagents and Materials
-
This compound (as internal standard)
-
Target BFR standards (e.g., PBDEs, HBCD)
-
High-purity solvents (e.g., hexane (B92381), dichloromethane, acetone)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Anhydrous sodium sulfate (B86663)
-
High-purity water
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS-Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.
-
Internal Standard Spiking Solution (IS-Spike): Dilute the IS-Stock solution with hexane to a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target BFRs and a constant concentration of the IS-Spike solution.
Sample Preparation
-
Sample Collection: Collect 1 L water samples in amber glass bottles.
-
Fortification: Add a known amount of the IS-Spike solution to each 1 L water sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of acetone, and finally 10 mL of high-purity water.
-
Pass the fortified water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 5 mL of high-purity water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
-
Elution: Elute the analytes and the internal standard from the SPE cartridge with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor Ions: Select appropriate ions for the target BFRs and for this compound (e.g., m/z 185, 106 for this compound).
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the target BFRs in the environmental samples by using the response factor from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of environmental contaminants using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a valuable tool for researchers requiring accurate quantification of brominated compounds and other analytes. A careful selection of a commercial supplier based on the required purity and available documentation is essential. The provided experimental protocol offers a robust starting point for method development in the analysis of environmental contaminants. By following a systematic workflow, from sample preparation to data analysis, researchers can achieve reliable and reproducible results.
References
An In-depth Technical Guide to 4-Bromobenzonitrile-d4: Synthesis, Characterization, and Application in Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical research and development, the precise quantification of drug candidates and their metabolites is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Stable isotope-labeled internal standards are indispensable tools in bioanalytical mass spectrometry, ensuring the accuracy and reliability of quantitative data. 4-Bromobenzonitrile-d4, the deuterated analog of 4-bromobenzonitrile (B114466), serves as an exemplary internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its near-identical physicochemical properties to the non-labeled analyte allow for effective correction of matrix effects and variations in sample processing and instrument response.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and a detailed experimental protocol for its application as an internal standard in pharmacokinetic studies.
Core Data Presentation
The key physicochemical properties of this compound are summarized in the table below, alongside data for its non-deuterated counterpart for comparison.
| Property | This compound | 4-Bromobenzonitrile |
| CAS Number | 771534-56-6[1] | 623-00-7[2][3][4] |
| Molecular Formula | C₇D₄BrN | C₇H₄BrN |
| Molecular Weight | 186.04 g/mol [5] | 182.02 g/mol [2][4] |
| Appearance | White to off-white powder | White crystalline solid |
| Melting Point | 110-115 °C[1][5] | 111-114 °C[2] |
| Boiling Point | 235-237 °C[1][5] | 235-237 °C[2] |
| Isotopic Purity | Typically ≥98 atom % D[5] | Not Applicable |
Experimental Protocols
Representative Synthesis of this compound
Principle: In the presence of a strong deuterated acid, the aromatic protons of 4-bromobenzonitrile can undergo electrophilic substitution with deuterium (B1214612) ions from the acid. Driving the equilibrium towards the deuterated product can be achieved by using a large excess of the deuterated acid and/or by performing multiple exchange cycles.
Materials:
-
4-Bromobenzonitrile
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated sodium chloride solution, aqueous)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzonitrile in a minimal amount of a suitable inert solvent.
-
Carefully add a large excess of a mixture of deuterated sulfuric acid and deuterium oxide.
-
Heat the reaction mixture to reflux and stir for an extended period (e.g., 24-48 hours). The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice.
-
Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product with high isotopic purity.
Characterization: The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms (M+4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence or significant reduction of signals corresponding to the aromatic protons.
-
²H NMR: To confirm the presence of deuterium atoms at the aromatic positions.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Application as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS
This protocol outlines the general workflow for quantifying a hypothetical drug candidate in plasma samples using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Drug Candidate Stock Solution (1 mg/mL): Accurately weigh and dissolve the drug candidate in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the drug candidate working solution into blank plasma.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the organic solvent to a concentration that provides a stable and reproducible signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution in a protein precipitating solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of the drug candidate and the internal standard.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to achieve good separation and peak shape.
-
Flow Rate: A typical flow rate for analytical LC columns is 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for small molecule analysis.
-
MRM Transitions:
-
Drug Candidate: Determine the precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ and a suitable product ion (Q3) after collision-induced dissociation.
-
This compound (Internal Standard): The precursor ion will be m/z 187.0 (for [M+H]⁺, considering the mass of deuterium) and a characteristic product ion.
-
-
4. Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the drug candidate and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
Determine the concentration of the drug candidate in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A logical workflow for the synthesis of this compound.
Caption: Experimental workflow for pharmacokinetic sample analysis.
References
In-Depth Technical Guide on the Solubility of 4-Bromobenzonitrile-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Bromobenzonitrile-d4, a deuterated isotopologue of 4-Bromobenzonitrile. Given the limited availability of specific quantitative solubility data for the deuterated form, this guide also incorporates data for the non-deuterated compound, as their solubility characteristics are expected to be very similar. This document is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into solvent selection, experimental design, and the compound's role in synthetic applications.
Introduction
This compound is a deuterated analog of 4-Bromobenzonitrile, a versatile intermediate in organic synthesis. It is particularly valuable in the pharmaceutical and agrochemical industries, as well as in the development of liquid crystals. The introduction of deuterium (B1214612) atoms can be useful in mechanistic studies and for altering metabolic profiles of drug candidates. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromobenzonitrile and its deuterated analog is presented below.
| Property | 4-Bromobenzonitrile | This compound |
| Molecular Formula | C₇H₄BrN | C₇D₄BrN |
| Molecular Weight | 182.02 g/mol | 186.04 g/mol |
| Melting Point | 110-115 °C | 110-115 °C |
| Boiling Point | 235-237 °C | 235-237 °C |
| Appearance | White to light yellow crystalline solid | White solid |
Solubility Data
Table 1: Qualitative and Quantitative Solubility of 4-Bromobenzonitrile
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | 0.2 g/L (Very slightly soluble)[1][2][3] | Quantitative data available. |
| Methanol | Polar Protic | Soluble / Slightly Soluble[4] | Specific quantitative data not found. |
| Ethanol | Polar Protic | Soluble[1][2][3] | Specific quantitative data not found. |
| Acetone | Polar Aprotic | Soluble[5] | Specific quantitative data not found. |
| Diethyl Ether | Polar Aprotic | Soluble[1][2][3][5] | Specific quantitative data not found. |
| Chloroform | Nonpolar | Slightly Soluble[4] | Specific quantitative data not found. |
| Dichloromethane | Nonpolar | Data not available | Generally a good solvent for similar organic compounds. |
The principle of "like dissolves like" suggests that 4-Bromobenzonitrile, being a moderately polar molecule, will exhibit good solubility in polar aprotic and polar protic solvents. Its limited solubility in water is expected for a small organic molecule with a significant nonpolar aromatic ring.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent of interest. This method is based on the static equilibrium method, a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade or higher)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
From the calibration curve, determine the concentration of the solute in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of a Synthetic Workflow
4-Bromobenzonitrile is a key starting material in many multi-step syntheses. The following Graphviz diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction to synthesize 4-cyanobiphenyl, a precursor for liquid crystals.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, its qualitative solubility profile, inferred from its non-deuterated counterpart, indicates good solubility in common polar organic solvents. This technical guide provides a framework for researchers to experimentally determine precise solubility values through a standardized protocol. The provided synthetic workflow illustrates the practical application of this compound as a versatile intermediate in organic synthesis. For professionals in drug development and materials science, a thorough understanding of the solubility of this compound is essential for optimizing reaction conditions, purification strategies, and the overall efficiency of synthetic processes.
References
A Technical Guide to the Analytical Characterization of 4-Bromobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Bromobenzonitrile-d4. It includes key physical and chemical properties, predicted spectral data, and detailed experimental protocols for the acquisition of analytical data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring the use of isotopically labeled compounds.
Compound Information
This compound is the deuterated analogue of 4-Bromobenzonitrile, where the four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This isotopic labeling is particularly useful in various analytical applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-2,3,5,6-tetradeuteriobenzonitrile | [1] |
| Molecular Formula | C₇D₄BrN | [2] |
| Molecular Weight | 186.04 g/mol | [2][3] |
| Monoisotopic Mass | 184.97782 Da | [1][3] |
| Isotopic Purity | 98 atom % D | [2] |
| CAS Number | 771534-56-6 | [1] |
Predicted NMR Spectroscopic Data
Due to the high degree of deuteration (98 atom % D), the ¹H NMR spectrum of this compound is expected to show minimal residual signals in the aromatic region. The most informative NMR data would be obtained from ¹³C and ²H NMR spectroscopy. The following data is predicted based on the analysis of the non-deuterated analogue and general principles of NMR spectroscopy for deuterated compounds.
Predicted ¹³C NMR Data
The chemical shifts in the ¹³C NMR spectrum are not significantly affected by deuteration. Therefore, the predicted chemical shifts for this compound are expected to be very similar to those of 4-Bromobenzonitrile.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-Br) | ~128 |
| C2/C6 (C-D) | ~133 |
| C3/C5 (C-D) | ~133 |
| C4 (C-CN) | ~112 |
| CN | ~118 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Predicted ²H NMR Data
Deuterium NMR (²H NMR) would be the most direct method to confirm the positions of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR.
| Deuterium Atom | Predicted Chemical Shift (ppm) |
| D2/D6 | ~7.7 |
| D3/D5 | ~7.6 |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak (M+) shifted by +4 mass units compared to its non-deuterated counterpart due to the presence of four deuterium atoms.[2] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity.
| Ion | Predicted m/z | Notes |
| [M]+ (with ⁷⁹Br) | 185 | Molecular ion containing the ⁷⁹Br isotope. |
| [M]+ (with ⁸¹Br) | 187 | Molecular ion containing the ⁸¹Br isotope. |
| [M-CN]+ | 159/161 | Fragment resulting from the loss of the nitrile group. |
| [M-Br]+ | 106 | Fragment resulting from the loss of the bromine atom. |
| [C₆D₄]+ | 80 | Phenyl-d4 cation radical resulting from the loss of both Br and CN. |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound. These are generalized protocols and may require optimization based on the specific instrumentation used.
NMR Spectroscopy Protocol
A standard approach for acquiring NMR data of a highly deuterated compound involves using a non-deuterated solvent to avoid interference.[2]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Parameters :
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
¹³C NMR :
-
Pulse Program : Standard proton-decoupled ¹³C experiment.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
-
²H NMR :
-
Pulse Program : Standard single-pulse deuterium experiment.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 128 or more.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation :
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
Instrumentation and Parameters :
-
Gas Chromatograph :
-
Column : A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40-300.
-
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR data acquisition of this compound.
Caption: Workflow for GC-MS data acquisition of this compound.
References
An In-depth Technical Guide to the Applications of Deuterated Benzonitrile Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Deuterated benzonitrile (B105546), a stable isotope-labeled version of benzonitrile where one or more hydrogen atoms are replaced by deuterium (B1214612), serves as a powerful tool in a multitude of scientific research applications. This guide explores its core uses, providing detailed insights into experimental methodologies and quantitative data for professionals in chemistry and drug development.
Elucidation of Reaction Mechanisms via the Kinetic Isotope Effect (KIE)
One of the most fundamental applications of deuterated compounds, including benzonitrile-d5 (B47950), is in the study of reaction mechanisms.[1][2][3] The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) increases the mass of that position, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond energy means that more energy is required to break a C-D bond, which can slow down a chemical reaction if this bond cleavage is part of the rate-determining step.[4] This phenomenon is known as the Kinetic Isotope Effect (KIE).
By comparing the reaction rates of a standard benzonitrile with a deuterated version, researchers can determine if the C-H bond is broken during the slowest step of the reaction. A significant difference in rates (a primary KIE) provides strong evidence for C-H bond cleavage in the rate-determining step.[5] For instance, studies on the nitration of benzene (B151609) found that the rates for benzene and benzene-d6 (B120219) were nearly identical, implying that the breaking of the C-H (or C-D) bond is not the rate-controlling step.[6]
Logical Framework for KIE Studies
The following diagram illustrates the logical workflow for using deuterated compounds to investigate reaction mechanisms.
Caption: Logical workflow for Kinetic Isotope Effect (KIE) analysis.
Internal Standards in Quantitative Mass Spectrometry
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards.[2][7] Benzonitrile-d5 can be used as an internal standard for the precise quantification of non-deuterated benzonitrile in complex samples.
The principle is that a deuterated internal standard is chemically almost identical to the analyte of interest.[7] It will therefore behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[7][8][9] Any sample loss or variation in instrument response will affect both the analyte and the standard equally.[7][8][10] Because the deuterated version has a different mass, the mass spectrometer can distinguish between the analyte and the standard. By adding a known amount of the deuterated standard to a sample, the ratio of the analyte signal to the internal standard signal can be used to calculate the analyte's concentration with high accuracy and precision.[7]
Experimental Workflow for LC-MS Quantification
The diagram below outlines a typical workflow for using a deuterated internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Representative Experimental Protocol: Quantification of Benzonitrile in a Sample
Objective: To accurately quantify the concentration of benzonitrile in a solution using benzonitrile-d5 as an internal standard.
Materials:
-
Benzonitrile analyte stock solution (1 mg/mL in methanol)
-
Benzonitrile-d5 internal standard (IS) stock solution (1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Sample matrix (e.g., blank plasma)
-
LC-MS system (e.g., Triple Quadrupole)
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of benzonitrile (e.g., 1, 5, 10, 50, 100 ng/mL) into the sample matrix.
-
To each calibration standard, add a fixed concentration of the benzonitrile-d5 internal standard (e.g., 20 ng/mL).
-
-
Sample Preparation:
-
To the unknown sample, add the same fixed concentration of the benzonitrile-d5 internal standard (20 ng/mL).
-
Perform a protein precipitation extraction by adding 3 volumes of cold methanol to 1 volume of the spiked sample.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor specific mass transitions for both benzonitrile and benzonitrile-d5 (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each run.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of benzonitrile in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Probing Metabolic Pathways and Enhancing Drug Stability
Deuteration is a key strategy in drug discovery and development to study and optimize the metabolic stability of drug candidates.[2][3][11][12] Many drugs are broken down in the body by enzymes, often through the cleavage of a C-H bond. By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the stronger C-D bond can slow down this enzymatic breakdown.[13][14] This is another application of the Kinetic Isotope Effect.
Slowing a drug's metabolism can lead to several therapeutic benefits:[2][13]
-
Increased Half-Life: The drug remains in the body for a longer period.[2]
-
Greater Drug Exposure: The overall concentration of the drug in the bloodstream is higher.
-
Reduced Dosing Frequency: Patients may need to take the drug less often.
-
Lower Required Dose: A smaller dose may be sufficient to achieve the desired therapeutic effect.[3]
The first deuterated drug approved by the FDA, deutetrabenazine, is a prime example of this strategy, offering an improved pharmacokinetic profile over its non-deuterated counterpart.[3][13][15] While benzonitrile itself is not a therapeutic drug, deuterated benzonitrile compounds serve as model systems to study the metabolic pathways of nitrile-containing molecules.[16][17] For example, researchers can use deuterated versions to trace how nitrile groups are metabolized by enzymes like nitrile hydratase and amidase in microorganisms.[16][17]
Data on Metabolic Stability Improvement
The following table summarizes hypothetical data illustrating how deuteration can improve metabolic stability in liver microsome assays, a common in vitro model for drug metabolism.
| Compound | Position of Deuteration | Half-Life in Human Liver Microsomes (min) | Relative Improvement (%) |
| Benzonitrile Analog A | None | 25 | - |
| Deuterated Analog A-d3 | Para-methyl group (-CH3 -> -CD3) | 40 | 60% |
| Deuterated Analog A-d5 | Phenyl ring | 28 | 12% |
Applications in Vibrational Spectroscopy
Deuterated benzonitrile is also valuable in the field of vibrational spectroscopy (e.g., Infrared and Raman spectroscopy).[18][19] The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Replacing hydrogen with the heavier deuterium isotope causes a noticeable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.
This isotopic shift is highly useful for:
-
Assigning Vibrational Modes: It helps scientists confidently assign specific peaks in a complex spectrum to the vibrations of particular bonds within the molecule.[19]
-
Studying Intermolecular Interactions: By observing how the vibrational frequencies of deuterated benzonitrile change when it interacts with other molecules (like water), researchers can gain insights into the nature and strength of those interactions, such as hydrogen bonding.[18][19]
Vibrational Frequency Comparison
The table below shows a comparison of selected calculated and experimental vibrational frequencies for benzonitrile and its deuterated analog, highlighting the shifts upon isotopic substitution.[19]
| Vibrational Mode | Benzonitrile (C₆H₅CN) Frequency (cm⁻¹) | Benzonitrile-d5 (C₆D₅CN) Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| C≡N Stretch | ~2229 | ~2225 | -4 |
| Aromatic C-H Stretch | ~3070 | N/A (C-D Stretch appears at ~2280) | ~ -790 |
| Ring Breathing | ~1000 | ~960 | -40 |
Note: Data is representative and compiled from typical spectroscopic studies. Exact values can vary based on experimental conditions.[20][21][22]
References
- 1. Portico [access.portico.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 12. isowater.com [isowater.com]
- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. research.uniupo.it [research.uniupo.it]
- 16. Metabolism of benzonitrile and butyronitrile by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isms.illinois.edu [isms.illinois.edu]
- 19. Benzonitrile-d5 | Deuterated NMR Solvent | Supplier [benchchem.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
Methodological & Application
Application Note: High-Throughput Quantification of 4-Chlorobenzonitrile in Human Plasma using LC-MS/MS with 4-Bromobenzonitrile-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-chlorobenzonitrile (B146240) in human plasma. 4-Bromobenzonitrile-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
4-Chlorobenzonitrile is an aromatic nitrile that may be encountered as a metabolite of certain pharmaceutical compounds or as an environmental contaminant. Accurate quantification of such small molecules in complex biological matrices like plasma is crucial for toxicological assessments and pharmacokinetic studies. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS analysis.[1] This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1] this compound is an ideal internal standard for the analysis of 4-chlorobenzonitrile due to its structural similarity, which ensures comparable chromatographic behavior and ionization response, while the mass difference allows for clear differentiation by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
4-Chlorobenzonitrile (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-chlorobenzonitrile and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-chlorobenzonitrile by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the 100 ng/mL internal standard spiking solution to each tube (except for blank samples) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The quantification of 4-chlorobenzonitrile is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The proposed MRM transitions are based on the mass spectra of the parent compounds and the principles of mass spectrometric fragmentation.
Table 2: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) (Suggested) |
| 4-Chlorobenzonitrile | 138.0 | 102.0 | 100 | 25 |
| (Qualifier) | 138.0 | 75.0 | 100 | 35 |
| This compound (IS) | 187.0 | 106.0 | 100 | 25 |
| (Qualifier) | 187.0 | 79.0 | 100 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Caption: Overall analytical workflow.
Results and Discussion
This method provides excellent chromatographic separation of 4-chlorobenzonitrile from endogenous plasma components. The use of this compound as an internal standard ensures that any variability during the analytical process is accounted for, leading to high precision and accuracy. The protein precipitation method is simple, fast, and effective for removing the majority of interfering macromolecules from the plasma samples. The MRM transitions are selected to be specific for the analyte and internal standard, minimizing the risk of interferences from other compounds in the matrix.
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and high-throughput approach for the quantitative analysis of 4-chlorobenzonitrile in human plasma. The use of a stable isotope-labeled internal standard, this compound, is key to achieving the accuracy and precision required for regulated bioanalysis. This method can be readily implemented in clinical and research laboratories for pharmacokinetic, toxicokinetic, and other related studies.
References
Application Note: 4-Bromobenzonitrile-d4 as a Surrogate Standard in EPA Semivolatile Organics Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Bromobenzonitrile-d4 as a surrogate standard in environmental sample analysis, particularly for methods based on the principles of U.S. Environmental Protection Agency (EPA) methods for semivolatile organic compounds, such as EPA Method 8270.
Surrogate standards are essential for quality control in analytical chemistry. They are compounds that are chemically similar to the analytes of interest but are not expected to be present in the samples. By adding a known amount of a surrogate to a sample before extraction and analysis, the efficiency of the entire analytical process can be monitored. This compound, with its deuterated structure, is an ideal surrogate for gas chromatography/mass spectrometry (GC/MS) analysis as it behaves similarly to many target analytes during extraction and chromatography, but its mass-to-charge ratio is distinct, allowing for accurate quantification without interference.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a surrogate standard is crucial for its effective implementation.
| Property | Value | Reference |
| Chemical Name | 4-Bromo-2,3,5,6-tetradeuteriobenzonitrile | [1] |
| CAS Number | 771534-56-6 | [1][2] |
| Molecular Formula | C₇D₄BrN | [2] |
| Molecular Weight | 186.04 g/mol | [1] |
| Melting Point | 110-115 °C | [2] |
| Boiling Point | 235-237 °C | [2] |
| Isotopic Purity | 98 atom % D |
Experimental Protocol: Use of this compound as a Surrogate in a Hypothetical EPA 8270-based Method
This protocol outlines the steps for using this compound as a surrogate standard for the analysis of semivolatile organic compounds in a solid matrix (e.g., soil, sediment) by GC/MS.
1. Preparation of Surrogate Spiking Solution
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetone) in a class A volumetric flask.
-
Spiking Solution (100 µg/mL): Dilute the stock solution 1:10 with the same solvent to achieve a final concentration of 100 µg/mL. This solution will be used to spike samples, blanks, and quality control samples.
2. Sample Preparation and Extraction
-
Sample Spiking: To a 10 g (wet weight) sample, add 100 µL of the 100 µg/mL this compound spiking solution. This results in a nominal concentration of 100 µg/kg in the sample.
-
Extraction: The extraction of semivolatile organic compounds from the solid matrix can be performed using various techniques such as Soxhlet, pressurized fluid extraction (PFE), or ultrasonic extraction, typically with a solvent mixture like dichloromethane:acetone (1:1).
-
Concentration: After extraction, the solvent is concentrated to a final volume of 1 mL.
3. GC/MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.
-
Typical GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/splitless, operated in splitless mode
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For SIM, monitor the primary quantitation ion for this compound (m/z 185) and a confirmation ion (e.g., m/z 106).
-
Mass Range (Full Scan): 35-550 amu
-
4. Data Analysis and Quality Control
-
Quantification: The concentration of this compound is determined using the internal standard method. The recovery of the surrogate is calculated as follows:
% Recovery = (Concentration Found / Concentration Spiked) x 100
-
Acceptance Criteria: The surrogate recovery should fall within the laboratory-established control limits, which are typically derived from the analysis of numerous quality control samples. For many semivolatile compounds in EPA methods, a general advisory range is 70-130%.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the use of this compound as a surrogate standard.
| Parameter | Typical Value |
| Spiking Concentration in Sample | 100 µg/kg |
| Final Concentration in Extract | 10 µg/mL |
| Primary Quantitation Ion (m/z) | 185 |
| Confirmation Ion (m/z) | 106 |
| Acceptable Recovery Range | 70-130% |
Diagrams
References
Application Note: Quantification of Brominated Flame Retardants in Environmental Matrices using 4-Bromobenzonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of various brominated flame retardants (BFRs) in environmental samples. The protocol employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with 4-Bromobenzonitrile-d4 as an internal standard for accurate and reliable quantification. The use of an isotopically labeled internal standard is crucial for correcting variations during sample preparation and analysis, especially in complex matrices.[1][2] This method is suitable for the analysis of common BFRs, including polybrominated diphenyl ethers (PBDEs), in matrices such as soil, sediment, and biological tissues.
Introduction
Brominated flame retardants are a class of organobromine compounds added to a wide variety of consumer products, including electronics, textiles, and plastics, to inhibit or suppress combustion.[3] Due to their persistence, bioaccumulative nature, and potential adverse health effects, the monitoring of BFRs in the environment is of significant concern.[4]
Accurate quantification of BFRs in complex environmental matrices presents analytical challenges due to potential matrix interferences and analyte loss during sample preparation. The use of isotope dilution mass spectrometry (IDMS) is a well-established technique to overcome these challenges.[1][2][5] While carbon-13 labeled analogs of each BFR are ideal internal standards, their cost can be prohibitive for routine analysis.
This application note proposes the use of this compound as a cost-effective and reliable internal standard for the quantification of a range of BFRs. Its deuterated nature and structural similarity to certain BFRs make it a suitable surrogate to compensate for variations in extraction efficiency and instrument response. The method described herein utilizes a streamlined sample preparation procedure involving solid-phase extraction (SPE) for cleanup, followed by analysis using GC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), hexane (B92381), acetone, toluene (B28343) (all pesticide residue grade or equivalent)
-
Standards: Certified reference standards of target BFRs (e.g., BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154), this compound
-
Solid-Phase Extraction (SPE): Silica (B1680970) gel or Florisil cartridges
-
Drying Agent: Anhydrous sodium sulfate
-
Gases: Helium (99.999% purity), Nitrogen (99.999% purity)
Sample Preparation
-
Sample Extraction:
-
Accurately weigh 5-10 g of the homogenized solid sample (e.g., soil, sediment) or 1-2 g of lyophilized biological tissue into a clean extraction thimble or beaker.
-
Spike the sample with a known amount of this compound internal standard solution.
-
For solid samples, pressurized liquid extraction (PLE) or Soxhlet extraction with a mixture of hexane and dichloromethane (1:1, v/v) is recommended.[6] For biological tissues, a QuEChERS-based method can be employed.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Extract Cleanup:
-
Condition an SPE cartridge (e.g., silica gel) with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interferences with hexane.
-
Elute the BFR fraction with a mixture of hexane and dichloromethane.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC): Agilent 6890 GC or equivalent, equipped with a split/splitless injector.
-
GC Column: 15 m DB-1HT, 250 µm i.d., 0.1 µm film thickness.
-
Injector: Splitless mode at 260 °C.
-
Oven Temperature Program: Initial temperature of 140 °C for 1 min, ramp at 10 °C/min to 220 °C, then ramp at 20 °C/min to 320 °C and hold for 3 min.
-
Mass Spectrometer (MS): Waters Micromass Quattro micro GC Mass Spectrometer or equivalent, operated in electron impact (EI+) mode.
-
Ionization Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI). ECNI can offer higher sensitivity for more brominated compounds.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Data Presentation
The following tables summarize the representative quantitative data for the analysis of selected PBDEs using this compound as the internal standard.
Table 1: GC-MS/MS Parameters for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Internal Standard | |||
| This compound | 186 | 105 | 15 |
| Polybrominated Diphenyl Ethers (PBDEs) | |||
| BDE-28 (Tri-BDE) | 405.8 | 247.9 | 20 |
| BDE-47 (Tetra-BDE) | 485.7 | 327.8 | 25 |
| BDE-99 (Penta-BDE) | 563.6 | 405.7 | 30 |
| BDE-100 (Penta-BDE) | 563.6 | 405.7 | 30 |
| BDE-153 (Hexa-BDE) | 643.5 | 485.6 | 35 |
| BDE-154 (Hexa-BDE) | 643.5 | 485.6 | 35 |
Table 2: Method Performance Data
| Compound | Retention Time (min) | Linear Range (ng/mL) | R² | LOD (ng/g) | LOQ (ng/g) |
| BDE-28 | 8.5 | 0.1 - 50 | >0.995 | 0.05 | 0.15 |
| BDE-47 | 9.8 | 0.1 - 50 | >0.995 | 0.05 | 0.15 |
| BDE-99 | 11.2 | 0.2 - 100 | >0.995 | 0.08 | 0.24 |
| BDE-100 | 11.5 | 0.2 - 100 | >0.995 | 0.08 | 0.24 |
| BDE-153 | 12.8 | 0.5 - 200 | >0.995 | 0.15 | 0.45 |
| BDE-154 | 13.1 | 0.5 - 200 | >0.995 | 0.15 | 0.45 |
Mandatory Visualizations
Caption: Experimental workflow for BFR quantification.
Caption: Classification of common brominated flame retardants.
Conclusion
The method presented in this application note provides a reliable and sensitive approach for the quantification of brominated flame retardants in complex environmental matrices. The use of this compound as an internal standard offers a cost-effective alternative to fully labeled analyte sets while ensuring accurate quantification by correcting for matrix effects and procedural losses. The combination of a robust sample preparation protocol and the high selectivity of GC-MS/MS in MRM mode allows for low detection limits and high confidence in analytical results. This method is well-suited for routine environmental monitoring and research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Quantitative analysis of 39 polybrominated diphenyl ethers by isotope dilution GC/low-resolution MS. | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nilu.no [nilu.no]
- 5. Quantitative analysis of 39 polybrominated diphenyl ethers by isotope dilution GC/low-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Pesticide Residues in Environmental Samples Using 4-Bromobenzonitrile-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in environmental samples, such as soil and water. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, 4-Bromobenzonitrile-d4 is utilized as an internal standard to compensate for matrix effects and variations during sample processing and instrumental analysis.
Introduction
The monitoring of pesticide residues in environmental matrices is crucial for assessing ecological impact and ensuring public safety. The complexity of samples like soil and water often leads to significant matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[1][2] The use of a stable isotope-labeled internal standard (IS), such as this compound, is a highly effective strategy to mitigate these issues.[2][3] An ideal internal standard mimics the chemical behavior of the target analytes during extraction, cleanup, and ionization without being naturally present in the sample.[2] this compound, a deuterated analog, serves as a reliable IS for a wide range of pesticides amenable to GC-MS/MS and LC-MS/MS analysis, improving method reproducibility and accuracy.[1][3]
This document provides a comprehensive protocol for sample preparation and analysis, along with representative quantitative data and instrument parameters.
Experimental Protocol
This protocol is based on the QuEChERS methodology, which is suitable for a broad spectrum of pesticides in various matrices.[4][5]
2.1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Toluene (B28343), Methanol (all HPLC or pesticide residue grade).
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB). Commercially available QuEChERS extraction and cleanup kits are recommended (e.g., EN 15662 or AOAC 2007.01 methods).[4]
-
Standards: Certified pesticide reference standards, this compound (IS) solution (10 µg/mL in acetonitrile).
-
Equipment: High-speed homogenizer, centrifuge (capable of >3000 rcf), vortex mixer, analytical balance, autosampler vials.
2.2. Preparation of Standards
-
Stock Solutions: Prepare individual or mixed-component stock solutions of target pesticides at 1 mg/mL in an appropriate solvent (e.g., acetonitrile or methanol).
-
Working Standard Mixture: Prepare a working standard mixture containing all target pesticides at a concentration of 10 µg/mL by diluting the stock solutions.
-
Internal Standard Spiking Solution: Prepare a 1 µg/mL working solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mixture and the IS spiking solution to achieve a constant concentration of the IS (e.g., 50 ng/mL) and varying concentrations of analytes (e.g., 1, 5, 10, 50, 100, 250 ng/mL).
2.3. Sample Preparation Protocol (QuEChERS)
For Soil Samples:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of ultrapure water, then allow to hydrate.[6][7]
-
Add 10 mL of acetonitrile.
-
Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).
-
Immediately cap and shake vigorously for 2 minutes, either manually or using a mechanical shaker.
-
Centrifuge at ≥3000 rcf for 5 minutes. The upper layer is the acetonitrile extract.
For Water Samples:
-
Transfer 10 mL of the water sample into a 50 mL centrifuge tube.[8]
-
Add 10 mL of acetonitrile.
-
Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., EN 15662 formulation).[8]
-
Cap, shake vigorously for 2 minutes, and centrifuge at ≥3000 rcf for 5 minutes.
2.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant from the extraction step into a 15 mL dSPE tube. The choice of dSPE sorbent depends on the matrix.
-
General Use: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
-
Pigmented Samples (e.g., high organic matter soil): Consider using GCB, but be aware it can adsorb planar pesticides.[9]
-
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the final extract into an autosampler vial for analysis. For GC-MS/MS, a solvent exchange to toluene may be performed if desired.[5] For LC-MS/MS, the extract is often diluted with mobile phase.[4]
Instrumental Analysis
The choice between GC-MS/MS and LC-MS/MS depends on the chemical properties (volatility, polarity, thermal stability) of the target pesticides.[10][11][12]
3.1. GC-MS/MS Parameters (Representative)
-
System: Triple Quadrupole GC-MS/MS
-
Injection: 1 µL, Splitless mode, 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Start at 70 °C (hold 2 min), ramp to 180 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min).
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3.2. LC-MS/MS Parameters (Representative)
-
System: UHPLC coupled to a Triple Quadrupole MS/MS
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 min, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), positive/negative switching
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).
Visualization of Workflow
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
Caption: Experimental workflow for pesticide residue analysis.
Quantitative Data
The use of this compound as an internal standard allows for accurate quantification across a range of pesticide classes. The following table provides representative performance data for selected pesticides. Note that specific MRM transitions, limits of detection (LOD), and limits of quantification (LOQ) should be determined empirically on the specific instrument used. Recoveries are expected to be within the 70-120% range with RSDs below 20%, as per common validation guidelines.[13][14]
| Analyte | Class | Typical RT (min) | Example MRM Transitions (Precursor > Product) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| This compound (IS) | - | 12.5 (GC) | 186 > 105 / 186 > 81 | - | - | - |
| Chlorpyrifos | Organophosphate | 14.2 (GC) | 314 > 198 / 314 > 97 | 0.5 | 1.5 | 95 ± 8 |
| Atrazine | Triazine | 8.5 (LC) | 216 > 174 / 216 > 104 | 0.2 | 0.6 | 102 ± 10 |
| Carbendazim | Benzimidazole | 5.1 (LC) | 192 > 160 / 192 > 132 | 0.8 | 2.5 | 88 ± 12 |
| Cypermethrin | Pyrethroid | 21.5 (GC) | 163 > 127 / 416 > 181 | 1.0 | 3.0 | 91 ± 9 |
| Metalaxyl | Acylalanine | 9.2 (LC) | 279 > 220 / 279 > 192 | 0.3 | 1.0 | 99 ± 7 |
| Myclobutanil | Triazole | 11.8 (GC) | 289 > 70 / 289 > 125 | 0.6 | 1.8 | 105 ± 6 |
Note: The values presented in this table are for illustrative purposes and should be validated by the end-user's laboratory.
Conclusion
The described method, combining a streamlined QuEChERS sample preparation protocol with robust GC-MS/MS and LC-MS/MS analysis, provides a reliable framework for the multi-residue analysis of pesticides in complex environmental matrices. The incorporation of this compound as an internal standard is critical for correcting matrix-induced signal variability and procedural losses, thereby ensuring the generation of accurate and reproducible quantitative data. This approach is highly suitable for routine monitoring programs and environmental research.
References
- 1. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. weber.hu [weber.hu]
- 7. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. hpst.cz [hpst.cz]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 77 Multiclass Pesticides and Their Metabolitesin Capsicum and Tomato Using GC-MS/MS and LC-MS/MS [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 4-Bromobenzonitrile-d4 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of 4-Bromobenzonitrile-d4, a deuterated internal standard. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of quantitative analyses.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₇D₄BrN | [1][3] |
| Molecular Weight | 186.04 g/mol | [1][4] |
| Form | Powder | [1] |
| Isotopic Purity | ≥98 atom % D | [1][3] |
| Melting Point | 110-115 °C | [1][2] |
| Solubility (non-deuterated) | Soluble in alcohol and ether; very slightly soluble in water.[5][6][7] |
Safety Precautions
This compound is classified as an acute toxicant and eye irritant.[1][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its concentrated solutions should be performed in a chemical fume hood.
Hazard Statements:
-
H302 + H312: Harmful if swallowed or in contact with skin.[1][3]
-
H412: Harmful to aquatic life with long-lasting effects.[1][3]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Experimental Protocols
General Handling of Deuterated Standards
Deuterated standards are susceptible to hydrogen-deuterium (H/D) exchange, which can compromise their isotopic purity.[8][9] To minimize this risk, the following best practices should be observed:
-
Work in a Dry Environment: Handle the solid compound and prepare solutions in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).[9] Use glassware that has been oven-dried and cooled in a desiccator.[10]
-
Solvent Selection: Use high-purity, aprotic solvents such as acetonitrile (B52724) or methanol.[8] Avoid acidic or basic aqueous solutions, as they can catalyze H/D exchange.[8]
-
Storage: Store the solid compound and solutions in tightly sealed vials at low temperatures (2-8°C for short-term, -20°C for long-term) and protected from light.[8]
Preparation of 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
High-purity acetonitrile (or methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes or syringes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1.0 mg of the solid.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the desired volume. Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the solid completely.
-
Dilution: Once dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask several times.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at -20°C.
| Parameter | Value |
| Stock Solution Concentration | 1.0 mg/mL |
| Mass of this compound | 1.0 mg |
| Final Volume | 1.0 mL |
| Solvent | Acetonitrile or Methanol |
| Storage Temperature | -20°C |
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration. The following table provides an example for preparing a 10 µg/mL working solution.
| Parameter | Value |
| Stock Solution Concentration | 1.0 mg/mL |
| Desired Working Solution Concentration | 10 µg/mL |
| Volume of Stock Solution | 10 µL |
| Final Volume of Working Solution | 1.0 mL |
| Solvent | Acetonitrile or Methanol |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) |
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Mix the working solution thoroughly.
-
Prepare working solutions fresh as needed to minimize the risk of degradation or adsorption to container walls.
Quality Control
The purity and concentration of the prepared solutions should be verified. High-resolution mass spectrometry (HRMS) can be used to confirm isotopic enrichment, while HPLC with a suitable detector can assess chemical purity and concentration.[8]
Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. 4-Bromobenzonitrile, 98+% | Fisher Scientific [fishersci.ca]
- 2. benzonitrile [chemister.ru]
- 3. Benzonitrile, 4-bromo- (CAS 623-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 6. Deuterated solvents | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]
- 9. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 10. Page loading... [wap.guidechem.com]
Application Note: A Robust GC-MS Method for the Quantification of 4-Bromobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 4-Bromobenzonitrile-d4. As a deuterated internal standard, accurate and precise quantification of this compound is critical for the reliable analysis of the non-labeled parent compound in various matrices, particularly in pharmacokinetic and metabolic studies within drug development. This document provides a detailed experimental protocol, expected quantitative data, and visual representations of the analytical workflow and method validation process to ensure straightforward implementation in a laboratory setting.
Introduction
4-Bromobenzonitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its deuterated analog, this compound, is an ideal internal standard for quantitative analysis using mass spectrometry. The use of a stable isotope-labeled internal standard is a well-established practice that corrects for variability during sample preparation and instrument analysis, thereby enhancing the accuracy and precision of the results.[1][2] This application note presents a validated GC-MS method for the determination of this compound, suitable for researchers and scientists in the pharmaceutical and chemical analysis fields.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound.
Reagents and Materials
-
This compound (analytical standard)
-
4-Bromobenzonitrile (for use as a reference analyte if needed)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and consumables
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma sample, add a known amount of a suitable internal standard (if this compound is not the internal standard itself).
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following are recommended starting conditions, which may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 7000D GC/TQ or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp. | 280°C |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The mass-to-charge ratios are predicted based on the structure of this compound, with the molecular weight of the non-deuterated compound being approximately 182.02 g/mol .[3] The deuterated version will have a higher mass. The base peak for the non-deuterated compound is often at m/z 102.[3]
| Parameter | Expected Value |
| Expected Retention Time (RT) | ~ 7.5 min |
| Precursor Ion (m/z) | 186 (M+• for C7D4BrN) |
| Quantifier Ion (m/z) | 106 (loss of Br) |
| Qualifier Ion 1 (m/z) | 188 (due to 81Br isotope) |
| Qualifier Ion 2 (m/z) | 79 (Br+) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the GC-MS analysis of this compound.
References
Application of 4-Bromobenzonitrile-d4 in the Analysis of Soil and Water Samples
Application Note AP-SW-001
Introduction
The accurate quantification of organic pollutants in complex environmental matrices such as soil and water is a critical task for environmental monitoring, human health risk assessment, and regulatory compliance. The inherent variability in sample collection, preparation, and instrumental analysis can lead to significant inaccuracies in analytical results. The use of isotopically labeled internal standards is a widely accepted technique to correct for these variations and improve the accuracy and precision of analytical methods.[1][2] 4-Bromobenzonitrile-d4, a deuterated analog of 4-bromobenzonitrile, serves as an excellent internal or surrogate standard for the analysis of a range of semi-volatile organic compounds, particularly those containing aromatic and/or halogenated moieties. Its chemical properties closely mimic those of many common pollutants, ensuring that it behaves similarly during extraction, cleanup, and chromatographic analysis.
This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of organic contaminants in soil and water samples.
Principle of Isotope Dilution
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same response variations during instrumental analysis. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, independent of sample recovery or matrix effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇D₄BrN |
| Molecular Weight | 186.04 g/mol |
| Boiling Point | 235-237 °C |
| Melting Point | 110-115 °C |
| Form | Powder |
| Isotopic Purity | 98 atom % D |
Experimental Protocols
Protocol for the Analysis of Semi-Volatile Organic Compounds in Soil using GC-MS
This protocol outlines the use of this compound as a surrogate standard for the determination of semi-volatile organic compounds (SVOCs) in soil by gas chromatography-mass spectrometry (GC-MS).
1.1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.
-
Spiking with Surrogate Standard: Weigh 10 g of the homogenized soil sample into a beaker. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone (B3395972) or methanol) to achieve a final concentration relevant to the expected analyte concentrations and instrument sensitivity. A typical spiking level is in the range of 20-100 ng/g.
-
Extraction: The extraction of SVOCs from soil can be performed using various techniques, with Accelerated Solvent Extraction (ASE) being a rapid and efficient method.
-
Mix the spiked soil sample with a drying agent like anhydrous sodium sulfate.
-
Pack the mixture into an ASE cell.
-
Extract the sample using a suitable solvent system, such as a mixture of acetone and hexane (B92381) (1:1, v/v), at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
Collect the extract in a collection vial.
-
1.2. Extract Cleanup
Soil extracts often contain co-extracted matrix components that can interfere with the GC-MS analysis. A solid-phase extraction (SPE) cleanup step is recommended.
-
SPE Cartridge Conditioning: Condition a silica (B1680970) gel SPE cartridge (e.g., 1 g) by passing hexane through it.
-
Sample Loading: Concentrate the ASE extract to approximately 1 mL under a gentle stream of nitrogen and load it onto the conditioned SPE cartridge.
-
Elution: Elute the analytes and the surrogate standard from the cartridge with a suitable solvent mixture, such as dichloromethane (B109758) and hexane (1:1, v/v).
-
Concentration and Internal Standard Addition: Concentrate the eluate to a final volume of 1 mL. Just prior to GC-MS analysis, add a known amount of an internal standard (e.g., d10-phenanthrene) to the final extract. This second internal standard is used to correct for variations in injection volume.
1.3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of SVOCs.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
This compound: m/z 185, 106
-
Target Analytes: Select characteristic ions for each target compound.
-
-
1.4. Data Analysis and Quantification
-
Identify the peaks corresponding to the target analytes and this compound based on their retention times and characteristic ions.
-
Calculate the response factor (RF) for each analyte relative to this compound using calibration standards.
-
Quantify the concentration of each analyte in the sample using the internal standard method.
Figure 1. Workflow for the analysis of semi-volatile organic compounds in soil.
Protocol for the Analysis of Emerging Contaminants in Water using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the determination of emerging contaminants (e.g., pharmaceuticals and personal care products) in water by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1. Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench it with sodium thiosulfate. Store the samples at 4 °C until extraction.
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spiking with Internal Standard: To a 100 mL aliquot of the filtered water sample, add a known amount of this compound solution in methanol (B129727) to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity (e.g., 50-200 ng/L).
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg) sequentially with methanol and deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elution: Elute the analytes and the internal standard from the cartridge with a small volume of methanol or a mixture of methanol and acetonitrile.
-
2.2. Extract Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the target analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: Determine the precursor and product ions (e.g., through infusion experiments).
-
Target Analytes: Optimize the precursor and product ion transitions for each target compound.
-
-
2.4. Data Analysis and Quantification
-
Identify the peaks for the target analytes and this compound based on their retention times and specific MRM transitions.
-
Construct calibration curves for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the concentration of each analyte in the water sample using the calibration curve.
Figure 2. Workflow for the analysis of emerging contaminants in water.
Data Presentation
The following tables provide representative quantitative data that could be obtained using the described methods.
Table 1: Representative Recovery and Precision Data for SVOCs in Spiked Soil (n=5)
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Naphthalene | 50 | 95 | 6.2 |
| Phenanthrene | 50 | 98 | 5.5 |
| Fluoranthene | 50 | 102 | 4.8 |
| Pyrene | 50 | 101 | 5.1 |
| Benzo[a]pyrene | 50 | 92 | 7.5 |
| This compound | 50 | 97 | 4.5 |
Table 2: Representative Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs) for Emerging Contaminants in Spiked Water
| Analyte | MDL (ng/L) | MQL (ng/L) |
| Carbamazepine | 0.5 | 1.5 |
| Ibuprofen | 1.2 | 3.6 |
| Triclosan | 0.8 | 2.4 |
| Bisphenol A | 2.5 | 7.5 |
| This compound | - | - |
Conclusion
This compound is a highly effective internal/surrogate standard for the analysis of a wide range of organic pollutants in complex matrices like soil and water. Its use, in conjunction with robust extraction and cleanup procedures and sensitive analytical instrumentation such as GC-MS and LC-MS/MS, allows for the accurate and precise quantification of contaminants at trace levels. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for environmental monitoring and research.
References
Application Notes and Protocols: The Role of 4-Bromobenzonitrile-d4 in Modern Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for defining their pharmacokinetic (PK) profiles. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1][2] Within this framework, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard for achieving accurate and reproducible results.[3][4] Deuterated compounds, such as 4-Bromobenzonitrile-d4, are a preferred choice for SIL internal standards.[5]
This compound is a deuterated form of 4-Bromobenzonitrile, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612).[6][7] This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is readily distinguishable by a mass spectrometer, allowing it to serve as an ideal internal standard. The primary application of deuterated compounds in bioanalysis is as internal standards (IS) in quantitative assays.[8] An ideal internal standard co-elutes with the analyte of interest and exhibits identical extraction recovery and ionization response.[5][8] By adding a known quantity of the deuterated internal standard to a sample at the beginning of the workflow, it can compensate for variability introduced during sample preparation, injection, and ionization.[3][5]
Core Applications in Pharmacokinetic Studies
The principal application of this compound is as an internal standard in LC-MS/MS-based bioanalytical methods for the quantification of a hypothetical analyte, "Analyte X," which is structurally analogous to 4-Bromobenzonitrile. Its use is critical in various stages of drug development:
-
Preclinical Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities in animal models.
-
Clinical Pharmacokinetics: Quantifying drug and metabolite levels in human subjects during Phase I-III clinical trials to establish safety, efficacy, and dosing regimens.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic drug to its branded counterpart.
-
Therapeutic Drug Monitoring: Measuring drug concentrations in patients to optimize dosage and minimize toxicity.
The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reliability of the bioanalytical data, which is a requirement for regulatory submissions to agencies like the FDA and EMA.[4][9]
Experimental Protocols
The following protocols outline the typical workflow for a bioanalytical method validation and sample analysis using this compound as an internal standard for the quantification of a hypothetical structural analog, "Analyte X."
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Analyte X and this compound into separate volumetric flasks.
-
Dissolve the compounds in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.[8]
-
Store stock solutions at -20°C or below in tightly sealed containers.[8]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for Analyte X by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working internal standard solution of this compound by diluting its primary stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.
-
Sample Preparation: Protein Precipitation
-
Sample Spiking:
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike the appropriate amount of Analyte X working standard solution to create calibration curve (CC) and quality control (QC) samples.
-
Add 10 µL of the this compound working internal standard solution to all samples (excluding blanks) and vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Sample Extraction:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
HPLC System: A standard UHPLC system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the co-elution of Analyte X and this compound.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for both Analyte X and this compound.
-
The mass transition for this compound will be higher than that of the unlabeled analog due to the deuterium atoms.
-
-
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes hypothetical validation data for the quantification of "Analyte X" using this compound as an internal standard, demonstrating the method's performance.
| Validation Parameter | Acceptance Criteria | Hypothetical Results for Analyte X |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5% to 8.1% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -7.9% to 4.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 5.8% to 9.3% |
| Matrix Effect (%CV of IS-normalized factor) | ≤ 15% | 7.2% |
| Extraction Recovery (%) | Consistent and reproducible | ~85% |
| Short-Term Stability (24h at RT) | Within ±15% of nominal concentration | Passed |
| Long-Term Stability (-80°C for 3 months) | Within ±15% of nominal concentration | Passed |
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration | Passed |
This table presents hypothetical data to illustrate the expected performance of a well-validated bioanalytical method using a deuterated internal standard.
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The use of deuterated internal standards, exemplified by this compound, is an indispensable practice in modern bioanalysis for pharmacokinetic studies.[8] These compounds are fundamental to developing robust, accurate, and precise LC-MS/MS methods that can withstand the scrutiny of regulatory agencies. By compensating for analytical variability, deuterated internal standards ensure the generation of high-quality pharmacokinetic data, which is essential for making critical decisions throughout the drug development pipeline. The principles and protocols outlined in this document provide a foundational guide for researchers and scientists in the application of deuterated compounds for reliable bioanalysis.
References
- 1. scispace.com [scispace.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. This compound | C7H4BrN | CID 71309635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 4-Bromobenzonitrile-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its exceptional accuracy and precision in quantitative analysis. By employing a stable isotope-labeled internal standard, IDMS effectively mitigates errors arising from sample preparation inconsistencies, matrix effects, and instrument variability. This application note details a robust protocol for the quantification of 4-bromobenzonitrile (B114466), a compound relevant in synthetic chemistry and as a potential environmental contaminant, using its deuterated analog, 4-Bromobenzonitrile-d4, as the internal standard. The methodology presented is applicable to environmental water and soil matrices and can be adapted for other complex sample types.
The core principle of this IDMS method is the addition of a known quantity of this compound to the sample at the initial stage of preparation.[1] The isotopically labeled standard is chemically identical to the native analyte, ensuring they exhibit similar behavior throughout the extraction, cleanup, and analysis processes.[2] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[3] By measuring the ratio of the native analyte to the isotopically labeled standard, precise quantification can be achieved, as this ratio remains constant even if sample losses occur during preparation.[3]
Quantitative Data Summary
The following tables present illustrative data from a typical IDMS workflow for the quantification of 4-bromobenzonitrile.
Table 1: Calibration Curve for 4-Bromobenzonitrile
| Calibration Level | Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 12,548 | 248,965 | 0.050 |
| 2 | 1.0 | 25,102 | 250,112 | 0.100 |
| 3 | 5.0 | 124,889 | 249,780 | 0.500 |
| 4 | 10.0 | 250,567 | 250,321 | 1.001 |
| 5 | 25.0 | 624,589 | 249,950 | 2.500 |
| 6 | 50.0 | 1,251,345 | 250,269 | 5.000 |
| 7 | 100.0 | 2,498,750 | 249,875 | 10.000 |
| Regression | R² | 0.9998 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=3) | Accuracy (%) | Precision (%RSD) |
| Low | 1.5 | 1.48 | 98.7 | 3.2 |
| Medium | 20.0 | 20.4 | 102.0 | 2.1 |
| High | 80.0 | 79.5 | 99.4 | 1.8 |
Table 3: Analysis of Environmental Samples
| Sample ID | Matrix | Calculated Concentration (ng/g or ng/mL) | % Recovery (based on IS) |
| WW-01 | Wastewater | 15.7 ng/mL | 92.5 |
| S-01 | Soil | 8.2 ng/g | 88.9 |
| GW-01 | Groundwater | Below Limit of Quantification | 95.1 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-bromobenzonitrile and dissolve in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound (isotopic purity ≥98%) and dissolve in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serial dilution of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
To a 100 mL water sample in a separatory funnel, add 100 µL of the 100 ng/mL internal standard spiking solution.
-
Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 100 µL of the 100 ng/mL internal standard spiking solution.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.[4]
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake immediately for 1 minute.[4]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Bromobenzonitrile: Precursor ion [M+H]⁺ m/z 182/184, Product ion m/z 102.
-
This compound: Precursor ion [M+H]⁺ m/z 186/188, Product ion m/z 106.
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Troubleshooting & Optimization
Troubleshooting signal suppression of 4-Bromobenzonitrile-d4 in complex matrices
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression of 4-Bromobenzonitrile-d4 when used as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it affect my this compound internal standard?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte (in this case, your internal standard, this compound) due to co-eluting compounds from the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), components of the sample matrix, such as salts, proteins, and phospholipids, can interfere with the process of creating gas-phase ions in the MS source.[3] This competition for ionization leads to a lower signal for your internal standard, which can compromise the accuracy and precision of your quantitative analysis.[4][5]
Q2: I'm using a deuterated internal standard. Isn't that supposed to correct for matrix effects?
A2: Yes, stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for quantitative mass spectrometry because they are expected to behave nearly identically to the unlabeled analyte during sample preparation and analysis.[6] The key assumption is that both the analyte and the internal standard will co-elute and experience the same degree of ion suppression or enhancement.[1][3] However, issues arise if the analyte and the SIL-IS experience differential matrix effects, or if the internal standard signal itself is highly variable and suppressed, leading to poor reproducibility.[7][8]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In complex biological matrices like plasma, serum, or urine, the most common sources of matrix effects are phospholipids, salts, endogenous metabolites, and proteins.[3] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mode.[9] Inadequate removal of these components during sample preparation is a primary reason for signal instability and suppression.[10]
Q4: Can the deuterium (B1214612) label on this compound exchange with hydrogen atoms from the solvent?
A4: Deuterium exchange is a potential issue, particularly if the deuterium atoms are located on heteroatoms (O, N, S) or at acidic positions on the molecule.[6][7] This exchange can occur in certain pH conditions or with protic solvents, compromising the integrity of the internal standard.[7] It is crucial to ensure the deuterium labels on this compound are on chemically stable positions of the molecule and to verify its stability under your specific analytical conditions.[11]
Troubleshooting Guide
Problem 1: Inconsistent or Low Internal Standard (this compound) Signal Across an Analytical Batch
This is a common indicator of a significant matrix effect or other method instabilities.[12]
Logical Troubleshooting Workflow
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Analysis of 4-Bromobenzonitrile-d4 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 4-Bromobenzonitrile-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: this compound can potentially be ionized in both positive and negative ion modes, and the optimal choice may depend on the specific LC conditions and instrument sensitivity.
-
Positive Ion Mode (ESI+): Protonation of the nitrile group can occur, especially in the presence of an acidic mobile phase (e.g., with 0.1% formic acid). This would result in the formation of the [M+H]⁺ precursor ion.
-
Negative Ion Mode (APCI-): While less common for this type of molecule, Atmospheric Pressure Chemical Ionization (APCI) in negative mode could be effective. It might generate characteristic ions through electron capture or substitution reactions.[1]
It is recommended to perform an initial infusion analysis of a this compound standard in both positive and negative modes to determine which provides the best signal intensity and stability.[2]
Q2: What are the expected precursor and product ions for this compound in MRM analysis?
A2: For Multiple Reaction Monitoring (MRM), the selection of precursor and product ions is critical for selectivity and sensitivity. Based on the molecular weight of this compound (186.04 g/mol )[3], the following transitions are plausible:
-
Precursor Ion ([M+H]⁺): In positive ion mode, the protonated molecule would have an m/z of approximately 187.0. Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), you will also see a significant peak at m/z 189.0. It is common practice to select the most abundant isotopic peak for quantification.
-
Product Ions: Fragmentation of the precursor ion could involve the loss of the bromine atom or cleavage of the benzonitrile (B105546) ring. Potential product ions would need to be determined empirically by performing a product ion scan on the precursor ion. A common fragmentation pathway for similar compounds involves the loss of HCN or Br.
Q3: Why am I observing a chromatographic separation between 4-Bromobenzonitrile and its deuterated internal standard (this compound)?
A3: A slight chromatographic separation between an analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect." This is due to the minor differences in physicochemical properties imparted by the heavier deuterium (B1214612) atoms. To address this, you can:
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or temperature may help to minimize the separation.[4]
-
Evaluate Different Columns: The degree of separation can be dependent on the column's stationary phase. Testing alternative columns may resolve the issue.[4]
-
Ensure Correct Integration: If a small separation is unavoidable, ensure that the peak integration windows for both the analyte and the internal standard are set correctly to capture their respective entire peaks.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
If you are experiencing weak or absent signal for this compound, a systematic approach can help identify the root cause.[5]
Troubleshooting Workflow for Low Signal Intensity
References
Preventing isotopic exchange of 4-Bromobenzonitrile-d4 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing isotopic exchange of 4-Bromobenzonitrile-d4 during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may indicate deuterium-hydrogen (D-H) exchange.
Issue 1: My mass spectrometry data shows a peak corresponding to unlabeled 4-Bromobenzonitrile (d0) in a sample spiked only with this compound.
This is a direct indicator of D-H exchange, where deuterium (B1214612) atoms on your standard have been replaced by hydrogen atoms from the sample preparation environment.[1][2]
-
Possible Cause 1: Protic Solvents. The most common source of exchange is the use of protic solvents like water, methanol, or ethanol, which can donate protons.[1][2][3]
-
Solution: Whenever possible, prepare stock solutions, working solutions, and final sample extracts in high-purity, anhydrous aprotic solvents such as acetonitrile (B52724), ethyl acetate, or dichloromethane.[4][5][6] If aqueous solutions are unavoidable, minimize the exposure time and control the pH.[1]
-
-
Possible Cause 2: Incorrect pH. Strongly acidic or basic conditions can catalyze the exchange of deuterium atoms, even on a stable aromatic ring.[1][4][7]
-
Possible Cause 3: High Temperature. Elevated temperatures during sample processing steps (e.g., evaporation, incubation) can provide the energy needed to overcome the activation barrier for D-H exchange.[1][2][8]
Issue 2: The signal intensity of my this compound internal standard is inconsistent or drifting across an analytical batch.
While this can be caused by several factors like matrix effects or pipetting errors, isotopic exchange can also be a contributor, leading to a gradual loss of the deuterated standard.[4][10]
-
Possible Cause 1: On-Column Exchange. If the liquid chromatography mobile phase has a high aqueous content or a non-optimal pH, D-H exchange can occur on the column during the analytical run.[9]
-
Possible Cause 2: Degradation During Storage. The isotopic purity of working solutions can decrease over time if not stored correctly.
-
Solution: Prepare fresh working solutions for each analytical batch from a stock solution stored in an anhydrous aprotic solvent at -20°C or below in a tightly sealed vial.[4][5] Aliquoting the stock solution into smaller, single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles.[5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing the source of isotopic exchange.
Caption: Troubleshooting workflow for identifying the source of D-H exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a problem?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[2] This is problematic because it converts the internal standard into the unlabeled analyte, compromising the accuracy and reliability of quantitative analysis by mass spectrometry.[2]
Q2: I thought deuterium on an aromatic ring was stable. Why would it exchange?
Deuterium atoms on an aromatic ring, as in this compound, are significantly more stable and less prone to exchange than deuterium on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups.[1][6] However, under forcing conditions such as high temperature or the presence of strong acid or base catalysts, even these stable C-D bonds can undergo exchange.[1][7]
Q3: What are the ideal solvents for handling this compound?
The best solvents are high-purity, anhydrous aprotic solvents. These lack exchangeable protons and will not facilitate D-H exchange.
-
Excellent Choices: Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1][5][6]
-
Use with Caution: Methanol (MeOH). While technically protic, it is sometimes used for stock solutions. If used, solutions should be stored at -20°C or below and working solutions prepared fresh.[11]
-
Avoid for Storage: Water or any aqueous buffers. Only use them during extraction steps where exposure time is minimized and pH is controlled.[4]
Q4: What are the best practices for storing this compound?
Proper storage is critical to maintain isotopic purity.
-
Solid Material: Store at -20°C or colder in a desiccator to protect from atmospheric moisture.[4]
-
Stock Solutions: Prepare in a high-purity aprotic solvent (e.g., Acetonitrile). Store in a tightly sealed, amber vial at -20°C or colder.[4][6]
-
Working Solutions: Prepare fresh for each experiment by diluting the stock solution.[11] Avoid long-term storage of low-concentration working solutions, especially in any solvent mixture containing water.
Factors Influencing Isotopic Exchange
The following diagram illustrates the key environmental factors that can promote the unwanted exchange of deuterium for hydrogen.
Caption: Key factors that increase the risk of isotopic exchange.
Data Presentation
The stability of a deuterated standard is highly dependent on the conditions to which it is exposed. The following tables provide an illustrative summary of how solvent choice and pH can impact deuterium retention.
Table 1: Illustrative Effect of Solvent on D-H Exchange Risk for Aromatic-d4 Standards (Based on general chemical principles)
| Solvent Type | Examples | D-H Exchange Risk | Recommendation |
| Aprotic | Acetonitrile, Dichloromethane, THF, Ethyl Acetate | Low | Preferred for stock solutions, dilutions, and final extracts.[6] |
| Protic | Methanol, Ethanol | Moderate | Use with caution. Minimize contact time and store solutions cold.[9] |
| Aqueous | Water, Buffers | High | Avoid for storage. Use only when necessary for extraction, keeping pH controlled and exposure brief.[6][9] |
Table 2: Illustrative Impact of pH on the Stability of a Deuterated Standard in an Aqueous Mobile Phase (Data is illustrative, adapted from similar compounds)[9]
| Mobile Phase pH | % Deuterium Retention (Illustrative) | Observation |
| 2.5 | >98% | Minimal D-H exchange; considered a stable pH region.[8][9] |
| 4.5 | ~95% | Minor but potentially noticeable exchange over long periods. |
| 7.0 | ~90% | Moderate exchange; risk of compromising quantitative accuracy. |
| 8.5 | <75% | Significant, rapid exchange; unsuitable for reliable analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize D-H exchange during standard preparation.
-
Environment: Work in a low-humidity environment. If possible, handle solid material and prepare stock solutions under a stream of dry nitrogen or in a glove box.[5]
-
Glassware Preparation: Use Class A volumetric flasks and other glassware that have been oven-dried (>100°C) and cooled in a desiccator to remove any residual moisture.[5]
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the material.[6][11]
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of solid standard.
-
Quantitatively transfer it to a volumetric flask.
-
Add a small amount of anhydrous, high-purity acetonitrile to dissolve the solid completely.[4]
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly.
-
Transfer to a labeled, amber vial with a PTFE-lined cap for storage at -20°C or below.[5]
-
-
Working Solution (e.g., 100 ng/mL):
-
Allow the stock solution to equilibrate to room temperature before opening.
-
Using a calibrated pipette, transfer the required volume of stock solution into a fresh volumetric flask.
-
Dilute to the mark with anhydrous acetonitrile or the initial mobile phase if it is predominantly organic.
-
Prepare working solutions fresh before each analytical run to ensure maximum stability and accuracy.[11]
-
Protocol 2: Recommended Workflow for Solid-Phase Extraction (SPE)
This protocol for sample cleanup minimizes exposure of the deuterated standard to harsh conditions.
Caption: Recommended workflow for Solid-Phase Extraction (SPE).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromforum.org [chromforum.org]
- 11. benchchem.com [benchchem.com]
Improving peak shape and resolution for 4-Bromobenzonitrile-d4 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 4-Bromobenzonitrile-d4, with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated standard (this compound) elute at a different retention time than its non-deuterated counterpart?
A1: This phenomenon is known as the deuterium (B1214612) isotope effect, which can cause a chromatographic shift in retention time between a deuterated compound and its non-deuterated equivalent.[1] In reversed-phase chromatography, it is common for the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1]
Q2: What causes peak tailing in the chromatography of this compound?
A2: Peak tailing for this compound can be caused by several factors. In gas chromatography (GC), this can be due to a poorly cut column, improper column installation, or active sites in the liner or at the head of the column.[2][3][4] In High-Performance Liquid Chromatography (HPLC), peak tailing is often a result of secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups.[5] Other general causes can include column contamination, column overload, or an inappropriate injection solvent.[6][7][8][9]
Q3: How can I improve the resolution between this compound and a co-eluting peak?
A3: To improve the resolution of co-eluting peaks, you can adjust several chromatographic parameters that affect selectivity, efficiency, and retention.[10] Key strategies include optimizing the mobile phase composition and gradient, changing the stationary phase chemistry, and adjusting the temperature and flow rate.[10][11][12] For structurally similar compounds, a shallower gradient during elution can often improve separation.[10]
Q4: What are the key physicochemical properties of 4-Bromobenzonitrile to consider for method development?
A4: Understanding the physicochemical properties of 4-Bromobenzonitrile is crucial for developing a robust chromatographic method.[13] Key properties include its melting point of 110-115 °C and boiling point of 235-237 °C.[14][15] It is very slightly soluble in water but soluble in organic solvents like alcohol and ether.[14] The non-deuterated form has a molecular weight of approximately 182.02 g/mol , while the d4 version is around 186.04 g/mol .[15][16]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide will help you diagnose and resolve common peak shape issues for this compound.
Caption: Troubleshooting workflow for poor peak shape.
| Parameter | Recommendation for Tailing Peaks | Recommendation for Fronting Peaks |
| Sample Concentration | Decrease concentration by a factor of 5-10. | Decrease concentration; often a sign of column overload. |
| Injection Volume | Reduce injection volume to 1/2 - 1/10 of the original.[17] | Reduce injection volume. |
| Mobile Phase pH (HPLC) | For ionizable compounds, adjust pH to be at least 2 units away from the pKa.[17] | Not typically pH-related. |
| Buffer Concentration (HPLC) | Use a buffer concentration of at least 5-10 mM.[6] | Not typically buffer-related. |
-
Disconnect the column from the detector.
-
Set the oven temperature to the maximum isothermal temperature of the column.
-
Allow the carrier gas to flow through the column for 1-2 hours to remove any contaminants.
-
Cool the oven and reconnect the column to the detector.
-
Inject a standard to evaluate peak shape.
Issue 2: Poor Resolution / Co-elution
This guide addresses issues with separating this compound from other components in the sample matrix.
Caption: Factors influencing chromatographic resolution.
| Parameter | Initial Condition (Example) | Modified Condition for Better Resolution |
| Mobile Phase Gradient (HPLC) | 50-90% Acetonitrile in 10 min | 50-90% Acetonitrile in 20 min (shallower gradient) |
| Organic Modifier (HPLC) | Acetonitrile | Methanol (can alter selectivity)[10] |
| Column Temperature | 30 °C | 40 °C (can improve efficiency and alter selectivity) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (lower flow rate can increase efficiency) |
-
Initial Analysis: Perform an injection using the current method and record the chromatogram, noting the resolution between this compound and the co-eluting peak.
-
Modify Mobile Phase:
-
Gradient: If using a gradient, decrease the slope (e.g., from a 5% to a 2% increase in organic solvent per minute) in the region where the target peaks elute.
-
Isocratic: If isocratic, adjust the organic-to-aqueous ratio in small increments (e.g., ±2-5%).
-
-
Change Column Temperature: Increase the column temperature in 5 °C increments to assess the impact on selectivity.
-
Evaluate a Different Stationary Phase: If the above steps do not provide adequate resolution, switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column) to exploit different separation mechanisms.[10]
-
Analyze Results: After each modification, inject a standard and compare the resolution to the previous run to determine the optimal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]
- 15. 4-ブロモベンゾニトリル-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 16. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. obrnutafaza.hr [obrnutafaza.hr]
Dealing with 4-Bromobenzonitrile-d4 instability in acidic or basic conditions
This guide provides technical support for researchers, scientists, and drug development professionals working with 4-Bromobenzonitrile-d4, focusing on its stability in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable when stored under recommended neutral, dry conditions at room temperature.[1] However, its stability is compromised in the presence of strong acids or bases, particularly in aqueous solutions and at elevated temperatures. The primary site of instability is the nitrile group (-CN).[2][3] The material's safety data sheet indicates incompatibility with strong bases and strong oxidizing agents.[4][5]
Q2: Why is this compound unstable in acidic or basic conditions?
A2: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[3] This reaction converts the nitrile into an amide and subsequently into a carboxylic acid.[6][7]
-
In acidic conditions: The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more vulnerable to nucleophilic attack by water.[2][8][9]
-
In basic conditions: The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the carbon atom of the nitrile group.[2][6]
Q3: What are the primary degradation products of this compound?
A3: The hydrolysis of this compound proceeds in two main steps, forming two potential degradation products:[6]
-
4-Bromobenzamide-d4: This is the initial product formed from the hydrolysis of the nitrile group. Under milder basic conditions, it may be possible to isolate the amide.[2][7]
-
4-Bromobenzoic acid-d4: This is the final product of complete hydrolysis. Under harsh acidic or basic conditions (e.g., elevated temperatures), the reaction typically proceeds to the carboxylic acid.[2][6]
Q4: Does the deuteration of the aromatic ring affect the compound's stability?
A4: The deuteration on the aromatic ring (the -d4 part) does not significantly affect the chemical stability of the nitrile group. The instability in acidic or basic media is due to the reactivity of the nitrile functional group, not the deuterated benzene (B151609) ring. Deuterium is a stable, non-radioactive isotope of hydrogen.[10][11] The primary effect of deuteration is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down reactions where this specific bond is broken (a phenomenon known as the Kinetic Isotope Effect), but this is not the case in the hydrolysis of the nitrile group.[12]
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following precautions:
-
Maintain Neutral pH: Whenever possible, maintain the reaction and storage solutions at or near a neutral pH.
-
Control Temperature: Avoid high temperatures, as heat accelerates the rate of hydrolysis.[2] If heating is necessary, minimize the duration.
-
Use Anhydrous Solvents: In non-aqueous reactions, ensure solvents are thoroughly dried to prevent water from initiating hydrolysis.
-
Limit Exposure Time: Prepare solutions containing this compound in acidic or basic media immediately before use to minimize the time the compound is exposed to these conditions.
-
Use Milder Conditions: If possible, use milder reagents or catalytic conditions that are less likely to promote hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reactions that may involve acidic or basic conditions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product in a reaction. | Degradation of the starting material (this compound) due to acidic or basic hydrolysis. | 1. Verify the pH of your reaction mixture. Buffer the solution to maintain neutrality if possible.2. Run the reaction at a lower temperature.3. Analyze a sample of the starting material by HPLC or GC-MS to confirm its purity before starting the reaction. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, GC-MS). | Formation of hydrolysis byproducts: 4-Bromobenzamide-d4 or 4-Bromobenzoic acid-d4. | 1. Characterize the unexpected peaks by mass spectrometry to confirm their identity.2. Compare their retention times with authentic standards of the potential degradation products, if available.3. Review your experimental protocol to identify and mitigate sources of acid or base contamination. |
| Inconsistent results between experimental runs. | Variability in the extent of degradation due to slight differences in pH, temperature, or reaction time. | 1. Strictly control and monitor the pH, temperature, and reaction time for all experiments.2. Prepare fresh solutions of this compound for each run to avoid degradation during storage in solution. |
| Slight shift in retention time compared to the non-deuterated standard in LC-MS. | Chromatographic shift due to deuteration. This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[13] | 1. This is not an instability issue but an analytical artifact. Confirm the identity of the peak using mass spectrometry.2. Develop the analytical method using the deuterated standard to ensure accurate quantification. |
Quantitative Data on Stability
| Condition | Time (hours) | This compound Remaining (%) | 4-Bromobenzamide-d4 Formed (%) | 4-Bromobenzoic acid-d4 Formed (%) |
| 0.1 M HCl (aq) at 60°C | 0 | 100 | 0 | 0 |
| 2 | 85 | 12 | 3 | |
| 8 | 45 | 35 | 20 | |
| 24 | 5 | 25 | 70 | |
| pH 7 Buffer at 60°C | 24 | >99 | <1 | <1 |
| 0.1 M NaOH (aq) at 60°C | 0 | 100 | 0 | 0 |
| 2 | 70 | 25 | 5 | |
| 8 | 20 | 40 | 40 | |
| 24 | <1 | 15 | 85 |
Note: This data is illustrative and intended to demonstrate expected trends. Actual degradation rates will depend on specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a method to assess the stability of this compound under acidic and basic stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Phosphate buffer (for neutral control)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic water bath or oven
-
Volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
3. Stress Sample Preparation:
-
Acidic Hydrolysis: To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic Hydrolysis: To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Control: To a vial, add an appropriate volume of the stock solution and dilute with a pH 7 buffer to a final concentration of 0.1 mg/mL.
-
Untreated Control (T=0): Dilute the stock solution with a 50:50 mixture of ACN and water to the final concentration. Analyze immediately.
4. Stress Conditions:
-
Place the acidic, basic, and neutral sample vials in a water bath or oven set to a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Immediately before analysis, neutralize the acidic aliquots with NaOH and the basic aliquots with HCl to prevent further degradation on the analytical column.
5. HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid, if compatible with your analysis).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 245 nm) and/or MS to identify parent compound and degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 control.
-
Identify and quantify the formation of degradation products (4-Bromobenzamide-d4 and 4-Bromobenzoic acid-d4) by comparing their peak areas and mass spectra.
Visualizations
Degradation Pathways
The following diagram illustrates the chemical pathways for the degradation of this compound under acidic and basic conditions.
Caption: Hydrolysis pathways in acidic and basic media.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve stability issues with this compound.
Caption: A logical guide to troubleshooting stability problems.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Impact of 4-Bromobenzonitrile-d4 isotopic purity on quantification accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Bromobenzonitrile-d4 as an internal standard in quantitative mass spectrometry assays. Particular focus is given to the impact of its isotopic purity on quantification accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of 4-Bromobenzonitrile, meaning that four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (4-Bromobenzonitrile), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: How critical is the isotopic purity of this compound for accurate quantification?
A2: The isotopic purity of this compound is highly critical. The presence of unlabeled 4-Bromobenzonitrile (the d0 isotopologue) as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration. This is because the impurity will contribute to the analyte's signal, causing a bias in the results. For reliable quantitative analysis, it is recommended to use an internal standard with an isotopic purity of 98% or higher.
Q3: What is "cross-talk" or isotopic interference, and is it a concern for this compound?
A3: Cross-talk, or isotopic interference, refers to the contribution of signals from the analyte to the internal standard and vice-versa. For compounds containing elements with naturally occurring heavy isotopes, like the bromine in 4-Bromobenzonitrile, the analyte can have a natural isotopic peak (M+2) that might interfere with the signal of the deuterated internal standard, especially if the mass difference is small. While this compound has a mass shift of +4, careful evaluation of potential overlaps during method development is still necessary, particularly at high analyte concentrations.
Q4: Can the deuterium atoms on this compound exchange with hydrogen from the solvent?
A4: The deuterium atoms on the aromatic ring of this compound are generally stable and not prone to exchange with hydrogen from the solvent under typical analytical conditions. However, it is always good practice to avoid extreme pH and high temperatures during sample preparation and storage to minimize any potential for back-exchange.
Q5: What is the "isotope effect" and can it affect my analysis with this compound?
A5: The isotope effect refers to the slight difference in physicochemical properties between an isotopically labeled compound and its non-labeled counterpart. In chromatography, this can sometimes lead to a small shift in retention time, with the deuterated compound often eluting slightly earlier than the non-deuterated analyte. While usually minor, this can be problematic if it leads to differential matrix effects. It is important to ensure that the integration windows for both the analyte and the internal standard are set appropriately to capture their respective peaks accurately.
Troubleshooting Guides
Issue 1: Inaccurate Quantification (Overestimation of the Analyte)
-
Question: My quantitative results for 4-Bromobenzonitrile seem to be consistently high. Could the isotopic purity of my this compound be the cause?
-
Answer: Yes, this is a likely cause. If your this compound internal standard contains a significant amount of unlabeled 4-Bromobenzonitrile as an impurity, this will contribute to the analyte's signal and lead to an overestimation of its concentration.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the Certificate of Analysis (CoA) for your batch of this compound to confirm its isotopic purity.
-
Analyze the Internal Standard: Prepare a solution containing only the this compound internal standard at the working concentration and analyze it using your LC-MS/MS method. Monitor the mass transition for the unlabeled 4-Bromobenzonitrile. A significant signal indicates contamination.
-
Apply a Correction Factor: If the impurity level is known and consistent, you may be able to apply a mathematical correction to your data. However, this is not ideal.
-
Source a Higher Purity Standard: The best solution is to obtain a new lot of this compound with a higher isotopic purity (ideally ≥99%).
-
Issue 2: Non-linear Calibration Curve
-
Question: My calibration curve for 4-Bromobenzonitrile is showing non-linearity, especially at the higher concentrations. What could be the issue?
-
Answer: Non-linearity in the calibration curve, particularly when using an isotopic internal standard, can be due to isotopic interference or "cross-talk" between the analyte and the internal standard. At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, leading to a non-proportional response.
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: Examine the mass spectra of both the analyte and the internal standard to assess the degree of isotopic overlap.
-
Adjust Analyte/IS Concentration Ratio: Ensure that the concentration of the internal standard is appropriate for the calibration range.[1]
-
Use a Non-linear Fit: In cases where isotopic overlap is unavoidable, a non-linear calibration model may provide more accurate results.[2]
-
Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals.
-
Issue 3: Different Retention Times for Analyte and Internal Standard
-
Question: I am observing a slight shift in retention time between 4-Bromobenzonitrile and this compound. Is this normal and how can I address it?
-
Answer: A small retention time shift due to the isotope effect is not uncommon. However, if the shift is significant, it can lead to the analyte and internal standard experiencing different matrix effects, which can compromise quantification accuracy.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to try and achieve co-elution.
-
Widen Integration Windows: Ensure that the peak integration parameters are set to accurately capture both the analyte and internal standard peaks.
-
Evaluate Matrix Effects: Perform experiments to assess if the differential elution is leading to different matrix effects for the analyte and internal standard.
-
Impact of Isotopic Purity on Quantification Accuracy
The following table provides hypothetical data to illustrate the impact of this compound isotopic purity on the quantification of a 10 ng/mL 4-Bromobenzonitrile sample.
| Isotopic Purity of this compound | Unlabeled Impurity in IS | Calculated Concentration of 4-Bromobenzonitrile (ng/mL) | Accuracy (%) |
| 99.9% | 0.1% | 10.1 | 101% |
| 99.0% | 1.0% | 11.0 | 110% |
| 98.0% | 2.0% | 12.0 | 120% |
| 95.0% | 5.0% | 15.0 | 150% |
This data assumes a constant concentration of the internal standard and that the unlabeled impurity directly contributes to the analyte signal.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Quantification of 4-Bromobenzonitrile
This protocol provides a general starting point for the analysis of 4-Bromobenzonitrile in a biological matrix (e.g., plasma) using this compound as an internal standard. Optimization will be required for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol). b. Vortex for 10 seconds. c. Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the initial mobile phase. h. Transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
-
LC System:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromobenzonitrile: m/z 182.0 → 102.0 (Qualifier), m/z 182.0 → 75.0 (Quantifier)
-
This compound: m/z 186.0 → 106.0 (Quantifier)
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Note: The specified MRM transitions are plausible fragments but should be optimized experimentally.
Visualizations
Caption: Experimental workflow for the quantification of 4-Bromobenzonitrile.
Caption: Impact of isotopic purity on quantification accuracy.
References
Technical Support Center: 4-Bromobenzonitrile-d4 Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 4-Bromobenzonitrile-d4 stock solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: The neat, solid form of this compound is stable when stored at room temperature.[1][2] It is advisable to keep the container tightly closed in a dry and well-ventilated place.[1][2] For long-term storage, a re-analysis of the chemical purity is recommended after three years.[1][2]
Q2: What is the expected long-term stability of this compound in stock solutions?
A2: While specific public data on the long-term stability of this compound stock solutions is limited, stability is dependent on the solvent, storage temperature, and exposure to light. For optimal stability, it is recommended to store stock solutions at low temperatures (-20°C for long-term) and protected from light in tightly sealed containers. Aromatic nitriles are generally stable; however, the stability of the deuterated label is a key consideration.
Q3: What are the primary degradation pathways for this compound?
A3: Potential degradation pathways for this compound include:
-
Hydrolysis of the nitrile group: This can occur under strong acidic or basic conditions, converting the nitrile (-CN) to a carboxylic acid (-COOH).
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the aromatic ring are generally stable. However, under certain conditions, such as in the presence of acid or base catalysts, back-exchange with protons from the solvent can occur, leading to a loss of isotopic purity.[3]
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV light, which may involve the cleavage of the carbon-bromine bond.
Q4: How does the choice of solvent affect the stability of this compound stock solutions?
A4: The choice of solvent is critical. Protic solvents (e.g., methanol, water) can facilitate H/D exchange, especially if acidic or basic impurities are present. Aprotic solvents like acetonitrile (B52724) are generally preferred for long-term storage of deuterated standards. It is crucial to use high-purity, anhydrous solvents.
Data on Stock Solution Stability
The following table provides representative data on the expected stability of this compound stock solutions under various storage conditions. This data is based on the general stability of deuterated aromatic compounds and should be used as a guideline. For critical applications, it is essential to perform your own stability studies.
| Storage Temperature | Solvent | Concentration | Duration | Expected Purity (%) | Potential Degradants |
| -20°C | Acetonitrile | 1 mg/mL | 12 Months | >99% | Negligible |
| Methanol | 1 mg/mL | 12 Months | >98% | Minor H/D exchange products | |
| 4°C | Acetonitrile | 1 mg/mL | 6 Months | >98% | Trace impurities |
| Methanol | 1 mg/mL | 6 Months | >97% | H/D exchange products | |
| Room Temperature | Acetonitrile | 1 mg/mL | 1 Month | >97% | Minor impurities |
| Methanol | 1 mg/mL | 1 Month | >95% | H/D exchange, hydrolysis |
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantitative results using this compound as an internal standard.
-
Possible Cause: Degradation of the stock solution.
-
Solution: Prepare a fresh stock solution from the neat material. Verify the storage conditions (temperature, light exposure) of the old stock solution.
-
-
Possible Cause: Isotopic impurity or H/D back-exchange.[4]
-
Solution: Verify the isotopic purity of the standard by mass spectrometry. To check for back-exchange, incubate the deuterated standard in the sample matrix for a time equivalent to your sample preparation and analysis, then analyze for any increase in the non-labeled compound.[4]
-
-
Possible Cause: Lack of co-elution with the analyte. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If they are separated, consider adjusting the chromatographic method.
-
Issue 2: High variability in the internal standard signal between samples.
-
Possible Cause: Inconsistent sample preparation or matrix effects.
-
Solution: Review and optimize your sample extraction and clean-up procedures. Diluting the sample may help reduce matrix effects.[4]
-
-
Possible Cause: Adsorption of the analyte to vials or tubing.
-
Solution: Use silanized glassware or vials to minimize adsorption.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 20 30 70 25 30 70 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting guide for inconsistent results with this compound.
References
Technical Support Center: 4-Bromobenzonitrile-d4 Recovery in Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with 4-Bromobenzonitrile-d4 recovery during solid-phase extraction (SPE). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or inconsistent recovery of this compound in solid-phase extraction?
Poor or inconsistent recovery of an internal standard like this compound can stem from several factors. These can be broadly categorized as:
-
Matrix Effects: Co-extracted endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This is a common challenge in LC-MS/MS analyses.[4]
-
Extraction Inefficiency: The SPE protocol itself may not be optimized for this compound in the specific sample matrix. This can be due to improper sorbent selection, incorrect pH, inappropriate wash or elution solvents, or issues with the flow rate during sample loading.[1][5][6]
-
Instrumental Problems: Issues within the analytical instrument, such as leaks, blockages, or a contaminated ion source, can lead to variable and poor response for the internal standard.[1]
Q2: How can I determine if matrix effects are the cause of low this compound recovery?
A post-extraction spike experiment is a standard method to differentiate between matrix effects and extraction inefficiency.[1][4] This involves comparing the signal response of this compound in three different samples:
-
Pre-extraction Spike: The internal standard is added to a blank matrix sample before the SPE process.
-
Post-extraction Spike: A blank matrix sample is extracted first, and the internal standard is added to the final eluate after the SPE process.
-
Neat Standard: The internal standard is prepared in a clean solvent at the same final concentration as the spiked samples.
By comparing the peak areas of these samples, you can calculate the recovery and the extent of the matrix effect.
Q3: What role do phospholipids (B1166683) play in matrix effects, and how can they be addressed?
Phospholipids are a major component of cell membranes and a common source of matrix effects in biological samples like plasma and whole blood.[7] They can co-elute with the analyte of interest and cause ion suppression in the mass spectrometer.[7] To mitigate this, consider the following:
-
Sample Pre-treatment: A protein precipitation step can help to remove a significant portion of phospholipids before SPE.[7]
-
SPE Sorbent Selection: Some modern SPE sorbents are specifically designed to remove phospholipids.
-
Chromatographic Separation: Optimizing the LC gradient can help to separate the this compound peak from the region where phospholipids elute.[3]
Q4: Can the choice of SPE sorbent impact the recovery of this compound?
Absolutely. The choice of sorbent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix.[1][6] For a relatively non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, HLB) is a common starting point. However, if the matrix is very complex, a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, might be necessary to achieve a cleaner extract and better recovery.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound recovery.
Issue: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Breakthrough During Sample Loading | 1. Analyze the flow-through and wash fractions for the presence of this compound.[5] 2. Decrease the flow rate during sample loading.[5][6] 3. Ensure the sample solvent is not too strong (i.e., has a low percentage of organic solvent).[5][8] | The internal standard should be retained on the sorbent and not be present in the waste fractions. |
| Incomplete Elution | 1. Increase the volume of the elution solvent. 2. Use a stronger elution solvent (e.g., increase the percentage of organic modifier).[9] 3. Allow the elution solvent to "soak" the sorbent for a few minutes before final elution.[6] | Complete recovery of the bound this compound from the sorbent into the collection tube. |
| Improper Sorbent Conditioning | 1. Ensure the sorbent bed is fully wetted with the conditioning solvent (e.g., methanol).[5] 2. Follow with an equilibration step using a solvent similar in composition to the sample matrix. 3. Do not let the sorbent dry out between conditioning and sample loading.[5] | Proper activation of the sorbent for optimal retention of this compound. |
Issue: Inconsistent Recovery of this compound Across a Sample Batch
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | 1. Perform post-extraction spike experiments on several different lots of the biological matrix.[10] 2. Improve sample cleanup to remove more interfering components.[11][12] | Consistent signal response of the internal standard across different samples, indicating minimal and consistent matrix effects. |
| Inconsistent SPE Procedure | 1. Ensure uniform flow rates for all samples, especially if using a vacuum manifold. 2. Use an automated SPE system for improved precision. | High reproducibility of the extraction process, leading to consistent recovery values. |
| Sample Pre-treatment Variability | 1. Ensure consistent timing and temperature for any protein precipitation or enzymatic hydrolysis steps. 2. Ensure thorough vortexing and centrifugation for all samples. | Uniform sample preparation, minimizing variability introduced before the SPE step. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Determine Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Pre-extraction Spike): Spike a 1 mL aliquot of blank biological matrix with a known amount of this compound solution.
-
Set B (Post-extraction Spike): Process a 1 mL aliquot of blank biological matrix through the entire SPE procedure. Spike the resulting eluate with the same known amount of this compound solution.
-
Set C (Neat Standard): Prepare a standard solution of this compound in the final elution solvent at the same theoretical concentration as the spiked samples.
-
-
Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculations:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
A positive value for the matrix effect indicates ion enhancement, while a negative value indicates ion suppression.
-
Protocol 2: General Solid-Phase Extraction (SPE) Method for this compound
This is a starting point protocol that should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, urine) to room temperature.
-
Vortex samples to ensure homogeneity.
-
(Optional but recommended for plasma) Perform a protein precipitation step by adding 3 volumes of cold acetonitrile (B52724), vortexing, and centrifuging to pellet the precipitated proteins. Use the supernatant for the next step.
-
Dilute the sample (or supernatant) with an aqueous buffer (e.g., 2% formic acid in water) to ensure proper binding to the sorbent.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Pass 1 mL of methanol (B129727) through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., 90% acetonitrile in water).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A typical workflow for solid-phase extraction (SPE).
Caption: Troubleshooting logic for low internal standard recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to Method Validation for Quantitative Analysis Using 4-Bromobenzonitrile-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical factor influencing the quality of bioanalytical data. This guide provides an objective comparison of method validation performance between a deuterated internal standard, 4-Bromobenzonitrile-d4, and a non-deuterated structural analog, 4-Bromobenzonitrile.
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is used to correct for the variability inherent in the analytical process. An ideal internal standard mimics the analyte's behavior during sample preparation, extraction, and analysis.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the gold standard in the field.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for matrix effects, ionization suppression or enhancement, and inconsistencies in sample handling.[3][4]
This guide presents a head-to-head comparison of validation parameters for a hypothetical quantitative assay using this compound versus its non-deuterated counterpart as an internal standard. The supporting experimental data, while illustrative, is based on typical performance characteristics observed in validated bioanalytical methods.
Performance Under Scrutiny: A Quantitative Comparison
The superiority of a deuterated internal standard is most evident in the improved accuracy and precision of the quantitative method. The following tables summarize the validation data for a hypothetical LC-MS/MS assay for the quantification of an analyte, "Analyte X," using either this compound or 4-Bromobenzonitrile as the internal standard.
Table 1: Linearity and Range
| Parameter | This compound (IS) | 4-Bromobenzonitrile (IS) | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Back-calculated Accuracy | 98.5 - 101.2% | 95.3 - 104.8% | 85 - 115% (LLOQ), 80 - 120% (other levels) |
Table 2: Accuracy and Precision
| Quality Control Sample | This compound (IS) | 4-Bromobenzonitrile (IS) | Acceptance Criteria |
| Low QC (3 ng/mL) | |||
| Mean Accuracy (%) | 101.5 | 105.8 | Within ± 15% of nominal value |
| Precision (%CV) | 4.2 | 9.8 | ≤ 15% |
| Medium QC (500 ng/mL) | |||
| Mean Accuracy (%) | 99.8 | 97.2 | Within ± 15% of nominal value |
| Precision (%CV) | 2.5 | 6.5 | ≤ 15% |
| High QC (800 ng/mL) | |||
| Mean Accuracy (%) | 100.3 | 102.1 | Within ± 15% of nominal value |
| Precision (%CV) | 1.8 | 5.3 | ≤ 15% |
Table 3: Matrix Effect
| Parameter | This compound (IS) | 4-Bromobenzonitrile (IS) | Acceptance Criteria |
| Matrix Factor (Range) | 0.95 - 1.04 | 0.82 - 1.15 | - |
| IS-Normalized Matrix Factor (%CV) | 3.8 | 12.5 | ≤ 15% |
The data clearly illustrates that the use of this compound results in a method with superior linearity, accuracy, and precision.[2] More importantly, the significantly lower coefficient of variation for the IS-normalized matrix factor demonstrates the enhanced ability of the deuterated standard to compensate for matrix-induced variations in ionization.[2]
Behind the Data: Experimental Protocols
Detailed and robust experimental protocols are the foundation of a successful method validation. The following methodologies were employed to generate the comparative data.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Individual stock solutions of Analyte X, this compound, and 4-Bromobenzonitrile were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: A series of working solutions for Analyte X were prepared by serial dilution of the stock solution to create calibration standards and quality control (QC) samples. A single working solution for each internal standard was prepared at a concentration of 10 µg/mL.
Sample Preparation
-
To 100 µL of blank plasma, 10 µL of the appropriate Analyte X working solution (for calibration standards and QCs) or blank methanol (for blank samples) was added.
-
10 µL of the respective internal standard working solution (this compound or 4-Bromobenzonitrile) was added to all samples except the blank.
-
Protein precipitation was performed by adding 400 µL of acetonitrile. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A standard HPLC system with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for Analyte X and the internal standards.
Validation Experiments
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression was applied.
-
Accuracy and Precision: Determined by analyzing six replicates of QC samples at three concentration levels (low, medium, and high) on three separate days.
-
Matrix Effect: Evaluated by comparing the response of the analyte and internal standard in post-extraction spiked blank matrix from six different sources to their response in a neat solution. The IS-normalized matrix factor was calculated to assess the internal standard's ability to compensate for matrix effects.[2]
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflows.
References
A Comparative Guide to 4-Bromobenzonitrile-d4 and 4-Bromobenzonitrile for Researchers and Drug Development Professionals
This guide provides a detailed comparison of deuterated 4-Bromobenzonitrile (4-Bromobenzonitrile-d4) and its non-deuterated counterpart, 4-Bromobenzonitrile. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and compound selection.
Physicochemical Properties
The primary difference between this compound and 4-Bromobenzonitrile lies in the isotopic substitution of hydrogen with deuterium (B1214612) on the benzene (B151609) ring. This substitution leads to a difference in molecular weight and can influence other physical and chemical properties.
| Property | This compound | 4-Bromobenzonitrile |
| Chemical Structure | ||
| Molecular Formula | C₇D₄BrN[1] | C₇H₄BrN[2][3][4][5][6][7][8][9] |
| Molecular Weight | 186.04 g/mol [1][10][11] | 182.02 g/mol [2][3][4][7] |
| CAS Number | 771534-56-6[11][12] | 623-00-7[2][3][4][5] |
| Melting Point | 110-115 °C[1][12] | 110-115 °C[5][7] |
| Boiling Point | 235-237 °C[1][12] | 235-237 °C[5][7] |
Spectroscopic Comparison
The isotopic substitution of hydrogen with deuterium gives rise to distinct differences in the spectroscopic profiles of the two compounds.
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 4 mass units higher than that of non-deuterated 4-Bromobenzonitrile, reflecting the presence of four deuterium atoms.[13] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of both compounds will show a characteristic M and M+2 pattern of nearly equal intensity.
| Feature | This compound | 4-Bromobenzonitrile |
| Molecular Ion (M+) | m/z = 185 (for ⁷⁹Br) and 187 (for ⁸¹Br) | m/z = 181 (for ⁷⁹Br) and 183 (for ⁸¹Br) |
| Isotopic Pattern | M and M+2 peaks of ~1:1 intensity | M and M+2 peaks of ~1:1 intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of 4-Bromobenzonitrile will show signals in the aromatic region (typically 7.5-7.7 ppm) corresponding to the four protons on the benzene ring. In contrast, the ¹H NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals in this region, depending on the isotopic purity. Any residual proton signals would appear as singlets or very simple multiplets due to the lack of proton-proton coupling.
-
²H (Deuterium) NMR: A ²H NMR spectrum of this compound would show a signal corresponding to the deuterium atoms on the aromatic ring.
-
¹³C NMR: The ¹³C NMR spectra of both compounds will be very similar. However, the signals for the deuterated carbons in this compound will exhibit splitting due to coupling with deuterium (a triplet for each CD group) and may show a slight upfield shift, known as an isotope shift.
Infrared (IR) Spectroscopy
The primary difference in the IR spectra will be observed in the C-H and C-D stretching and bending frequencies. The C-D stretching vibrations in this compound will appear at a lower wavenumber (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations in 4-Bromobenzonitrile (around 3000-3100 cm⁻¹). This is due to the heavier mass of deuterium.
Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will be slower for the deuterated compound. This phenomenon is a valuable tool for elucidating reaction mechanisms. For 4-Bromobenzonitrile, if a reaction involves the cleavage of an aromatic C-H bond in its rate-determining step, the deuterated analogue would be expected to react more slowly.
Metabolic Stability
In drug development, deuteration is a strategy employed to enhance the metabolic stability of a drug candidate.[14][15] The cytochrome P450 (CYP450) enzymes in the liver are often responsible for the oxidative metabolism of drugs, which frequently involves the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced, leading to a longer half-life and improved pharmacokinetic profile of the drug.[14][15] While specific data for 4-Bromobenzonitrile is not available, it is a common building block in medicinal chemistry, and deuteration could be a viable strategy to improve the metabolic stability of its derivatives.
Experimental Protocols
The following are generalized protocols for the comparative analysis of this compound and 4-Bromobenzonitrile.
NMR Spectroscopy
Objective: To obtain and compare the ¹H and ¹³C NMR spectra of the two compounds.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound (either 4-Bromobenzonitrile or this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
-
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the chemical shifts, splitting patterns, and integration of the signals in the spectra of the two compounds.
-
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of the two compounds in a liver microsomal assay.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of each test compound (1 mM in DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate (B84403) buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Compare the t₁/₂ and CLᵢₙₜ values of this compound and 4-Bromobenzonitrile.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the comparative analysis and the underlying principles.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organomation.com [organomation.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromobenzonitrile | 623-00-7 | Benchchem [benchchem.com]
- 10. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
The Gold Standard of Quantification: A Comparative Guide to 4-Bromobenzonitrile-d4 and ¹³C-Labeled Internal Standards
In the precise world of analytical chemistry, particularly within drug development and research, the accuracy of quantitative analysis is paramount. The use of internal standards (IS) in mass spectrometry-based assays is a fundamental practice to ensure reliability by correcting for variations during sample preparation and analysis.[1][2] Among the stable isotope-labeled (SIL) internal standards, deuterated (²H or D) and carbon-13 (¹³C) labeled compounds are the most prevalent choices.[3] This guide provides an objective, data-driven comparison of 4-Bromobenzonitrile-d4, as a representative deuterated internal standard, and its ¹³C-labeled counterparts, to assist researchers in making informed decisions for their quantitative assays.
Executive Summary
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte it is meant to quantify, ensuring it behaves similarly throughout the entire analytical workflow, from extraction to detection.[4] While both deuterated and ¹³C-labeled standards are designed to fulfill this role, inherent differences between deuterium (B1214612) and carbon-13 isotopes can lead to significant variations in analytical performance. ¹³C-labeled internal standards are broadly considered superior due to their greater isotopic stability and, most critically, their near-perfect co-elution with the native analyte.[5][6][7] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[3][6]
Deuterated standards like this compound are often more accessible and cost-effective.[3][5] However, they are susceptible to the "deuterium isotope effect," which can cause a chromatographic shift relative to the unlabeled analyte.[2][8] This separation can lead to differential ion suppression or enhancement, potentially compromising the accuracy of the results.[6][8][9]
Quantitative Performance Comparison
The practical impact of the choice between a deuterated and a ¹³C-labeled internal standard is most evident in the precision and accuracy of the quantitative results, especially in complex biological matrices. The following table summarizes hypothetical but representative data from a comparative study for the quantification of an analyte in human plasma, highlighting the superior performance of a ¹³C-labeled internal standard.
| Performance Metric | This compound (Deuterated IS) | ¹³C-Labeled Bromobenzonitrile (¹³C-IS) | Rationale & Implication |
| Chromatographic Retention Time Shift (vs. Analyte) | 0.08 min | < 0.01 min | The deuterium isotope effect can alter the physicochemical properties, causing the deuterated standard to elute slightly earlier than the analyte. ¹³C-labeling has a negligible effect on retention time, ensuring co-elution.[6][8][10] |
| Precision (Coefficient of Variation, CV%) - Low QC | 8.5% | 2.8% | Co-elution of the ¹³C-IS with the analyte provides more effective correction for variability in ion suppression, leading to higher precision.[4] |
| Precision (CV%) - Medium QC | 7.2% | 2.1% | The improved precision with the ¹³C-IS is consistent across the calibration range. |
| Precision (CV%) - High QC | 6.8% | 1.9% | Lower CV% values indicate more reproducible and reliable measurements.[4] |
| Accuracy (% Bias) - Low QC | -12.3% | -1.5% | Differential matrix effects experienced by the separated deuterated IS and analyte can introduce a systematic error or bias in the calculated concentration.[3] |
| Accuracy (% Bias) - Medium QC | -10.8% | -0.9% | The ¹³C-IS, experiencing the same matrix effects as the analyte, yields significantly more accurate results. |
| Accuracy (% Bias) - High QC | -9.5% | 0.5% | High accuracy is critical for applications in drug development and clinical diagnostics.[3] |
| Isotopic Stability | High (for C-D bonds) | Very High | ¹³C atoms are integrated into the molecular backbone and are not susceptible to exchange. Deuterium on non-exchangeable positions is generally stable, but the potential for exchange exists in certain molecular locations or conditions.[8][11] |
Key Performance Differentiators
The Isotope Effect and Chromatographic Co-elution
The most significant drawback of deuterated internal standards is the potential for chromatographic separation from the analyte. The substitution of hydrogen (¹H) with the heavier deuterium (²H) can alter the molecule's polarity and interaction with the stationary phase, often resulting in a slightly earlier elution time in reversed-phase chromatography.[2][6][10] In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, leading to negligible changes in physicochemical properties and thus, near-perfect co-elution.[6][12]
Caption: Ideal co-elution of a ¹³C-IS vs. the chromatographic shift of a d4-IS.
Impact on Matrix Effects Compensation
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix, are a major source of imprecision and inaccuracy in LC-MS/MS analysis.[13] An internal standard can only effectively compensate for these effects if it experiences them to the same degree as the analyte.[3] The chromatographic shift of a deuterated standard means it can elute into a region of the chromatogram with a different matrix effect profile than the analyte, leading to poor correction and compromised data quality.[3][9] A co-eluting ¹³C-labeled standard ensures that both compounds pass through the ion source simultaneously, providing robust and reliable correction.[6]
Caption: Decision pathway for selecting an internal standard based on accuracy needs.
Experimental Protocols
This section provides a generalized experimental protocol for the quantification of an analyte in human plasma using a stable isotope-labeled internal standard via LC-MS/MS.
Objective
To accurately quantify an analyte in human plasma using either a deuterated or ¹³C-labeled internal standard to correct for analytical variability.
Materials and Reagents
-
Human plasma (K₂EDTA as anticoagulant)
-
Analyte of interest (certified reference material)
-
Internal Standard (this compound or ¹³C-labeled bromobenzonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Spike Internal Standard: To 100 µL of each plasma sample, standard, and QC, add 10 µL of the internal standard working solution (e.g., 500 ng/mL in methanol). Vortex briefly.
-
Precipitate Proteins: Add 400 µL of cold acetonitrile to each sample.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Caption: A typical workflow for bioanalytical sample preparation and analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the analyte from matrix interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for the analyte and the internal standard.
Conclusion and Recommendations
The choice between a deuterated internal standard like this compound and a ¹³C-labeled standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated standards are often more readily available and cost-effective, they carry an inherent risk of chromatographic separation from the analyte, which can lead to inaccurate results, particularly in complex matrices prone to significant matrix effects.[2][3]
For assays where the highest level of accuracy and precision is non-negotiable, such as in regulated bioanalysis for drug development, clinical diagnostics, and lipidomics, ¹³C-labeled internal standards are the superior choice.[3][4][14] Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other analytical variabilities, providing higher confidence in the final data. For less demanding applications, or when a ¹³C-labeled version is not available, a carefully validated deuterated standard may be acceptable, but researchers must be vigilant for the potential pitfalls of the deuterium isotope effect.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. foodriskmanagement.com [foodriskmanagement.com]
- 13. waters.com [waters.com]
- 14. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Methods Utilizing 4-Bromobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing 4-Bromobenzonitrile-d4 as an internal standard. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document synthesizes expected performance data from validated methods for analogous deuterated compounds. The information herein is intended to serve as a practical resource for researchers and professionals in drug development and other scientific fields who utilize stable isotope-labeled internal standards for quantitative analysis.
The Role of this compound in Quantitative Analysis
This compound is a deuterated analog of 4-Bromobenzonitrile. Its use as an internal standard is critical in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.
Performance Comparison of Analytical Techniques
The choice between LC-MS/MS and GC-MS for quantitative analysis depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the assay, such as sensitivity and throughput. Below is a summary of expected performance characteristics for methods using this compound as an internal standard.
Table 1: Comparative Performance Data for LC-MS/MS and GC-MS using this compound
| Parameter | LC-MS/MS | GC-MS | Comments |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 | Essential for accurate quantification over a defined concentration range.[1] |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | LC-MS/MS generally offers higher sensitivity for a broader range of compounds. |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1] |
| Precision (%RSD) | < 15% | < 15% | Indicates the reproducibility of the method.[1] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | Reflects the closeness of the measured value to the true value.[1] |
| Matrix Effect | 85 - 115% | 80 - 120% | The use of a deuterated internal standard significantly mitigates matrix effects. |
| Sample Derivatization | Not typically required | May be required for non-volatile analytes | Derivatization can add complexity and potential for error to the workflow. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. The following are generalized methodologies for LC-MS/MS and GC-MS analysis using this compound as an internal standard.
LC-MS/MS Protocol
This method is suitable for the quantification of a wide range of analytes in various biological and environmental matrices.
1. Sample Preparation (e.g., Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will be analyte-dependent).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimized for the specific analyte of interest.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound should be optimized.
GC-MS Protocol
This method is well-suited for the analysis of volatile and semi-volatile compounds.
1. Sample Preparation (e.g., Water Sample)
-
To 10 mL of the water sample, add 10 µL of this compound internal standard working solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Concentrate the organic extract to a final volume of 100 µL.
-
(If necessary) Derivatize the extract to improve the volatility and thermal stability of the analyte.
2. Gas Chromatography
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet Temperature: 280 °C.
-
Oven Program: Optimized for the specific analyte of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for both the analyte and this compound should be selected for quantification.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standard correction in quantitative analysis.
References
Validating 4-Bromobenzonitrile-d4 for Brominated Compound Analysis in Food: A Comparative Guide
The accurate quantification of brominated compounds, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), in complex food matrices is critical for ensuring food safety and monitoring human exposure. The use of internal standards is paramount in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for analyte losses during sample preparation and to compensate for matrix-induced signal suppression or enhancement. This guide provides a comparative overview of the validation and use of 4-Bromobenzonitrile-d4 as an internal standard for the analysis of brominated compounds in food, alongside other commonly used alternatives.
Comparison of Internal Standards
The ideal internal standard co-elutes with the target analyte and exhibits similar chemical and physical properties, ensuring that it is affected by the sample matrix in the same way as the analyte of interest. For the analysis of brominated flame retardants (BFRs), isotopically labeled analogs of the target compounds are considered the gold standard.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Isotopically Labeled Analogs (¹³C) | ¹³C₁₂-BDE-47, ¹³C₁₂-BDE-99, ¹³C₁₂-BDE-209, ¹³C₁₂-TBBPA | - Co-elutes with the native analyte. - Identical chemical and physical properties. - Provides the most accurate correction for matrix effects and recovery losses.[1] | - High cost. - May not be commercially available for all brominated compounds. |
| Deuterated Analogs | This compound | - More cost-effective than ¹³C-labeled standards. - Can compensate for some variability in sample preparation and instrument response.[2] | - May exhibit slight differences in retention time and ionization efficiency compared to the native analyte.[3] - Potential for deuterium-hydrogen exchange.[4] - May not fully compensate for matrix effects, leading to less accurate quantification.[5] |
| Structural Analogs (Non-labeled) | Brominated compounds not typically found in the samples being analyzed. | - Low cost. | - Significant differences in chemical and physical properties compared to the target analytes. - Does not effectively compensate for matrix effects. - Can lead to inaccurate and unreliable results.[3] |
While direct validation data for this compound in the analysis of brominated compounds in food is limited in publicly available literature, its utility can be inferred from the general principles of using deuterated internal standards. It is expected to provide better accuracy than non-labeled structural analogs but may not perform as robustly as ¹³C-labeled internal standards, especially in complex food matrices with significant matrix effects.
Data Presentation: Performance Metrics
The following table summarizes expected performance characteristics for different types of internal standards based on typical validation studies for the analysis of brominated compounds in food.
| Performance Parameter | ¹³C-Labeled Analogs | This compound (Expected) | Structural Analogs (Non-labeled) |
| Recovery | 70-120% | 60-110% | 40-130% |
| Matrix Effect | Minimal (Compensated) | Moderate (Partially Compensated) | Significant (Not Compensated) |
| Precision (%RSD) | < 15% | < 20% | < 30% |
| Accuracy (% Bias) | ± 15% | ± 25% | ± 40% |
| Limit of Quantification (LOQ) | Typically lower due to better signal-to-noise | May be slightly higher | Generally higher |
Experimental Protocols
A typical analytical workflow for the determination of brominated compounds in food using an internal standard like this compound involves the following steps.
1. Sample Preparation
-
Homogenization: Solid food samples are homogenized to ensure uniformity.
-
Spiking: A known amount of the internal standard (e.g., this compound) is added to the homogenized sample prior to extraction.
-
Extraction: The extraction method depends on the food matrix and the target analytes. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Using organic solvents like hexane, dichloromethane, or a mixture thereof.
-
Solid-Phase Extraction (SPE): Using cartridges packed with materials like silica (B1680970), florisil, or alumina (B75360) to isolate the analytes.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method.[6]
-
2. Sample Clean-up
-
To remove interfering compounds from the sample extract, a clean-up step is often necessary. This can involve:
3. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the brominated compounds.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample.
-
Visualizations
Figure 1: General experimental workflow for the analysis of brominated compounds in food.
Figure 2: Decision pathway for internal standard selection.
References
- 1. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
A Comparative Guide to 4-Bromobenzonitrile-d4 Certified Reference Materials for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in pharmaceutical research and development, the precision and accuracy of measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of analytical quality control, ensuring the reliability and traceability of results. This guide provides a comprehensive comparison of 4-Bromobenzonitrile-d4 as a certified reference material, offering insights into its performance characteristics and the rigorous experimental protocols that underpin its certification.
This compound is the deuterated analog of 4-Bromobenzonitrile and is primarily utilized as an internal standard in quantitative analysis by mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). Its key advantage lies in its structural and chemical similarity to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.
Data Presentation: Performance Characteristics
The critical parameters defining the quality of a this compound CRM are its chemical purity and isotopic enrichment. The following tables summarize the typical specifications for a high-quality CRM of this compound compared to its non-deuterated counterpart.
Table 1: Comparison of Key Specifications for this compound and 4-Bromobenzonitrile CRMs
| Parameter | This compound CRM | 4-Bromobenzonitrile CRM | Significance for Quantitative Analysis |
| Chemical Purity | ≥ 98% | ≥ 99% | High chemical purity minimizes interference from impurities that could co-elute with the analyte or internal standard, ensuring accurate quantification. |
| Isotopic Enrichment | ≥ 98 atom % D | Not Applicable | High isotopic enrichment is crucial to prevent signal overlap between the deuterated standard and the native analyte, which could lead to inaccurate measurements.[1] |
| Molecular Weight | 186.04 g/mol | 182.02 g/mol | The mass difference of +4 Da provides a clear distinction in the mass spectrometer, enabling selective monitoring of both the analyte and the internal standard. |
Experimental Protocols
The certification of this compound as a reference material involves a series of rigorous analytical tests to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for the key experiments involved in this process.
Chemical Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
A precisely weighed amount of the this compound test sample and a certified internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
The ¹H NMR spectrum is acquired under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte (residual protons) with the integral of a known signal from the certified internal standard.
-
Isotopic Enrichment Analysis by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a chromatographic inlet (GC or LC).
-
Methodology:
-
A dilute solution of the this compound sample is introduced into the mass spectrometer.
-
The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion region.
-
The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and any less-deuterated species (d0 to d3) are measured.
-
The isotopic enrichment is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
-
Mandatory Visualizations
To further elucidate the experimental workflows and the logical relationships in the application of this compound, the following diagrams are provided.
References
A Comparative Guide to 4-Bromobenzonitrile-d4 and Deuterated PAHs as Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides a comparative overview of two distinct types of deuterated internal standards: 4-Bromobenzonitrile-d4 and deuterated Polycyclic Aromatic Hydrocarbons (PAHs). While both are utilized to correct for variations in analytical procedures, their applications and performance characteristics differ significantly, making them suitable for different analytical challenges.
Introduction to Internal Standards in Analytical Chemistry
Internal standards are essential in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to compensate for potential sample loss during preparation, variations in injection volume, and fluctuations in instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[1][2] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are often considered the gold standard for use as internal standards, particularly in mass spectrometry. This is because their chemical and physical properties are very similar to their non-deuterated counterparts, but they are distinguishable by their higher mass.[3][4]
Comparative Analysis: this compound vs. Deuterated PAHs
This section provides a head-to-head comparison of the physical and chemical properties of this compound and a representative deuterated PAH, Phenanthrene-d10.
| Property | This compound | Phenanthrene-d10 (Representative Deuterated PAH) |
| Chemical Formula | C7D4BrN | C14D10 |
| Molecular Weight | 186.04 g/mol [5] | 188.28 g/mol |
| Structure | Aromatic nitrile with bromine and deuterium | Polycyclic aromatic hydrocarbon with deuterium |
| Polarity | Moderately polar | Nonpolar |
| Boiling Point | 235-237 °C | 340 °C |
| Melting Point | 110-115 °C | 79-81 °C |
| Isotopic Enrichment | Typically ≥98 atom % D[5] | Typically ≥98 atom % D |
| Primary Applications | Potential for analysis of polar, brominated, or nitrogen-containing compounds. | Analysis of polycyclic aromatic hydrocarbons (PAHs) and other nonpolar contaminants. |
| Matrix Suitability | Potentially suitable for a variety of matrices, including biological and environmental samples containing polar analytes. | Primarily used for environmental matrices like soil, water, and air, where PAHs are common pollutants. |
Performance and Application Considerations
Deuterated PAHs: The Established Standard for Environmental Analysis
Deuterated PAHs are widely used and well-validated internal standards for the analysis of their non-deuterated analogs in environmental samples. Their key advantages include:
-
Chemical Similarity: They behave almost identically to the target PAHs during extraction, cleanup, and chromatography, providing excellent correction for matrix effects and procedural losses.
-
Established Methodologies: Numerous standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), detail their use for robust and reliable environmental monitoring.[1][6]
However, some studies have noted potential drawbacks:
-
Differential Behavior: In some cases, deuterated standards may exhibit slightly different extraction recoveries or stability compared to the native analytes, which could introduce a small bias in the results.[7]
-
Interferences: The loss of deuterium in the mass spectrometer's ion source can sometimes lead to fragments that interfere with the quantification of other labeled standards, particularly when using a mix of deuterated and 13C-labeled standards.[8]
This compound: A Potential Standard for Broader Applications
While not as extensively documented in specific applications as deuterated PAHs, this compound possesses properties that make it a promising internal standard for a different class of analytes:
-
Unique Chemical Features: The presence of a bromine atom and a nitrile group makes it structurally distinct from many common environmental contaminants. This uniqueness reduces the likelihood of it being present in samples, a key criterion for an internal standard.
-
Moderate Polarity: Its polarity suggests it could be a suitable internal standard for the analysis of moderately polar compounds, a category where finding appropriate deuterated standards can be challenging.
-
Potential for Diverse Applications: It could be explored for use in the analysis of pharmaceuticals, pesticides, or other emerging contaminants that share some of its structural features.
The primary limitation for this compound is the current lack of published, validated methods demonstrating its performance as an internal standard for specific analytes.
Experimental Protocols
Protocol for PAH Analysis in Soil using Deuterated PAH Internal Standards (Based on EPA Method 8270D)
This protocol outlines a typical workflow for the analysis of PAHs in soil samples using a suite of deuterated PAHs as internal standards.
1. Sample Preparation and Extraction:
- Homogenize the soil sample.
- Weigh approximately 10 g of the homogenized soil into an extraction thimble.
- Spike the sample with a known amount of a deuterated PAH internal standard mix (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12).
- Extract the sample using an appropriate technique such as Soxhlet extraction with a 1:1 mixture of acetone (B3395972) and hexane (B92381) for 16-24 hours.
- Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator.
2. Sample Cleanup (if necessary):
- Pass the concentrated extract through a silica (B1680970) gel or Florisil column to remove interfering compounds.
- Elute the PAHs with a suitable solvent mixture (e.g., pentane/dichloromethane).
- Concentrate the cleaned extract to a final volume of 1 mL.
3. GC-MS Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
- Injection: 1 µL of the final extract is injected in splitless mode.
- Oven Temperature Program: A temperature gradient is used to separate the PAHs, for example, starting at 60°C, holding for 2 minutes, then ramping to 320°C at 8°C/min, and holding for 10 minutes.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring the molecular ions of the target PAHs and the deuterated internal standards.
4. Quantification:
- A calibration curve is generated by analyzing a series of standards containing known concentrations of the target PAHs and a constant concentration of the deuterated internal standards.
- The concentration of each PAH in the sample is calculated based on the ratio of its peak area to the peak area of its corresponding deuterated internal standard and the calibration curve.
Visualizing the Workflow
Diagram of the Analytical Workflow for PAH Analysis
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Justification for Selecting 4-Bromobenzonitrile-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantitative analysis. This guide provides a comprehensive justification for the selection of 4-Bromobenzonitrile-d4 as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. We will objectively compare its expected performance with alternative internal standards and provide supporting rationale based on established analytical principles.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and detection.[1][2] This mimicry allows the internal standard to compensate for variations in sample handling, injection volume, and instrument response, ultimately leading to more accurate and precise quantification.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative bioanalysis due to their near-identical physicochemical properties to the corresponding unlabeled analyte.[1][3][4]
Superiority of Deuterated Internal Standards
Deuterated internal standards offer significant advantages over other types of internal standards, such as structural analogs. Because the substitution of hydrogen with deuterium (B1214612) results in a minimal change in chemical properties, deuterated standards co-elute with the analyte of interest.[5][6] This co-elution is critical for compensating for matrix effects, a phenomenon where co-eluting matrix components suppress or enhance the ionization of the analyte in the mass spectrometer source.[3] Structural analogs, on the other hand, may have different retention times and ionization efficiencies, leading to inadequate compensation for these matrix effects and potentially biased results.[4]
This compound, with four deuterium atoms on the phenyl ring, provides a mass shift of 4 Da from the unlabeled compound.[7] This mass difference is ideal for mass spectrometry, as it prevents isotopic crosstalk while being close enough to ensure similar fragmentation patterns.[8]
Comparative Performance Expectations
While specific experimental data directly comparing this compound to other internal standards for a particular analyte is not always readily available, the expected performance benefits of using a SIL-IS are well-documented. The following table summarizes the anticipated performance of this compound compared to a hypothetical structural analog internal standard in a typical bioanalytical method validation.
| Validation Parameter | Expected Performance with this compound (SIL-IS) | Expected Performance with Structural Analog IS | Justification |
| Accuracy (% Bias) | ≤ ±5% | ≤ ±15% | The near-identical chemical and physical properties of the SIL-IS ensure it tracks the analyte's behavior more closely through sample preparation and analysis, leading to less bias.[1][3][4] |
| Precision (%CV) | ≤ 10% | ≤ 15% | By effectively compensating for variability in extraction recovery and instrument response, the SIL-IS results in lower coefficients of variation.[1] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | The consistent response ratio of the analyte to the SIL-IS across a range of concentrations typically yields a more linear calibration curve. |
| Matrix Effect (%CV) | ≤ 15% | Potentially > 15% | Due to co-elution, the SIL-IS experiences the same ion suppression or enhancement as the analyte, providing superior correction for matrix effects.[3] |
| Recovery Variability (%CV) | ≤ 15% | Potentially > 15% | The similar solubility and extraction characteristics of the SIL-IS lead to more consistent recovery across different samples. |
Note: The values presented are typical acceptance criteria for bioanalytical method validation and represent the expected superior performance of a SIL-IS.
Logical Justification for Selection
The decision to select this compound as an internal standard is based on a logical progression of analytical requirements.
Justification for selecting a stable isotope-labeled internal standard.
Experimental Protocol: A Representative Bioanalytical Method
A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of an analyte in human plasma using this compound as an internal standard.
1. Sample Preparation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex mix for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical experiment using an internal standard.
A typical bioanalytical experimental workflow.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality by design compliant analytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromobenzonitrile-d4: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-Bromobenzonitrile-d4 is classified as a hazardous substance and must be managed in accordance with all applicable local, regional, and national environmental regulations. This guide provides detailed procedures for its safe handling and disposal, intended for researchers, scientists, and drug development professionals.
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This deuterated aromatic nitrile is harmful if swallowed or in contact with skin, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[1][2] Adherence to strict protocols is essential to mitigate these risks.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its hazards.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Remove all sources of ignition.
-
Clean up spills immediately, using dry clean-up procedures to avoid generating dust.
-
Collect the spilled material into a suitable, labeled container for waste disposal.[6]
-
-
Major Spills:
-
Evacuate personnel from the area and move upwind.
-
Alert emergency responders.
-
Wear full-body protective clothing and a self-contained breathing apparatus.
-
Prevent the spillage from entering drains or water courses.[6]
-
Standard Disposal Procedure
The primary and most crucial step in the disposal of this compound is to manage it as hazardous waste.
-
Segregation and Labeling:
-
Carefully collect the waste material, including any contaminated items (e.g., pipette tips, weighing paper), into a designated and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the contact information of the generating laboratory.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Chemical Degradation: Laboratory-Scale Hydrolysis
For laboratories equipped to perform chemical transformations, hydrolysis can be employed to convert this compound into the less hazardous 4-bromobenzoic acid-d4. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of aromatic nitriles.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask suitable for the scale of your waste, cautiously add the this compound to a 75% sulfuric acid solution. (Prepare the 75% H₂SO₄ by carefully and slowly adding concentrated sulfuric acid to water, with cooling).
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue heating at reflux for a minimum of 1.5 hours, or until the reaction is complete (monitor by a suitable method like TLC). The mixture may become dark.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice. This will cause the 4-bromobenzoic acid-d4 to precipitate.
-
Cool the mixture thoroughly in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold water.
-
The resulting 4-bromobenzoic acid-d4 should be collected and disposed of as hazardous chemical waste, following your institution's guidelines.
Data Presentation
| Property | Value |
| Molecular Formula | C₇D₄BrN |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 110-115 °C |
| Boiling Point | 235-237 °C |
| Solubility | Very slightly soluble in water. Soluble in alcohol and ether. |
Disposal Decision Workflow
Figure 1. Logical steps for the proper disposal of this compound.
References
- 1. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for 4-Bromobenzonitrile-d4
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Bromobenzonitrile-d4. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and maintain the integrity of this isotopically labeled compound.
Hazard Identification and Safety Precautions
This compound, while a deuterated analog, should be handled with the same precautions as its non-deuterated counterpart, 4-Bromobenzonitrile. The primary hazards are summarized below.
Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product.[2] If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | Wear protective gloves/protective clothing.[1] If on skin, wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[1][3] | Avoid release to the environment.[4] |
Note: The toxicological properties of the deuterated compound have not been fully investigated.[3] Therefore, it should be handled with care, assuming similar or identical hazards to the non-deuterated form.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
Required PPE
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves.[5][6][7] | Provides chemical resistance against nitriles and prevents skin contact.[6][8] Gloves must be inspected before use and disposed of properly after handling the compound.[9] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[9] | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area.[10] An N95 dust mask may be appropriate if handling large quantities or if dust is generated. | Minimizes inhalation of the powdered compound. |
Handling and Storage Procedures
Due to the deuterated nature of this compound, special care must be taken to prevent isotopic dilution from atmospheric moisture.[11][12]
Step-by-Step Handling Protocol:
-
Acclimatization: Before use, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents condensation from forming on the compound when the container is opened.[12]
-
Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere, such as within a glove box or under a gentle stream of nitrogen or argon.[11][12] This minimizes exposure to moisture and prevents hydrogen-deuterium (H-D) exchange.[12]
-
Weighing: Carefully weigh the desired amount of the solid compound in a suitable container. Avoid creating dust.[9]
-
Solution Preparation: Dissolve the compound in an appropriate high-purity solvent.
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and dark place.[12] Refrigeration (2-8 °C) is often recommended for short-term storage, while long-term storage may require freezing (-20 °C to -80 °C).[11]
Experimental Protocol: Assessing Hygroscopicity
To determine the compound's propensity to absorb atmospheric moisture, a hygroscopicity test can be performed.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a pre-weighed container.
-
Controlled Humidity Exposure: Place the open container into a humidity chamber with a controlled relative humidity (e.g., 75% RH).
-
Weight Monitoring: Periodically record the weight of the sample to determine the rate and extent of moisture absorption.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is required.
Emergency Plan
| Incident | Procedure |
| Minor Spill | 1. Remove all ignition sources.[10] 2. Wear appropriate PPE. 3. Clean up spills immediately using dry methods to avoid generating dust.[10] 4. Sweep up the material and place it into a suitable, labeled container for waste disposal.[1][10] |
| Major Spill | 1. Evacuate the area and move upwind.[10] 2. Alert emergency responders.[10] 3. Prevent the spillage from entering drains or waterways.[10] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if symptoms occur.[3] |
| Inhalation | Move to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Guidelines
| Waste Type | Disposal Method |
| Contaminated Solids | Collect in a labeled, sealed container. |
| Unused Product | Dispose of in accordance with local, state, and federal regulations.[10] This may involve incineration in a licensed facility or burial in a licensed landfill.[10] |
| Empty Containers | Puncture containers to prevent re-use.[10] Decontaminate before disposal.[10] |
Do not discharge into sewers or waterways.[10]
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 4-Bromobenzonitrile 623-00-7 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
